molecular formula C6H3F3N4O B1451155 2-(Trifluoromethyl)-3H-purin-6(7H)-one CAS No. 2268-14-6

2-(Trifluoromethyl)-3H-purin-6(7H)-one

货号: B1451155
CAS 编号: 2268-14-6
分子量: 204.11 g/mol
InChI 键: SLPBZJPJRTYAPU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-(Trifluoromethyl)-3H-purin-6(7H)-one (CAS 2268-14-6) is a purine derivative with a molecular formula of C6H3F3N4O and a molecular weight of 204.11 g/mol . This compound belongs to a class of halogenated purine analogs that are of significant interest in medicinal chemistry and oncology research. Purine and pseudopurine scaffolds are recognized as critical structures in the development of small-molecule inhibitors, particularly those targeting kinase signaling pathways involved in cell proliferation and cancer progression . The presence of the electron-withdrawing trifluoromethyl group on the purine core can influence the molecule's electronic distribution, binding affinity, and metabolic stability, which are key parameters in drug discovery . Research into related halogenated purine compounds has shown their potential as cytostatic agents, with some derivatives demonstrating selective inhibitory effects on various cancer cell lines, including non-small cell lung cancer (A549), pancreatic adenocarcinoma (CFPAC-1), and metastatic colon cancer (SW620) . The biological activity is often linked to the modulation of key intracellular signaling pathways, such as the p38 MAPK cascade, which plays a crucial role in cellular stress responses, apoptosis, and tumor development . This product is intended for research purposes, such as investigating new anticancer agents, exploring structure-activity relationships (SAR), and studying kinase inhibition mechanisms. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

2-(trifluoromethyl)-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N4O/c7-6(8,9)5-12-3-2(4(14)13-5)10-1-11-3/h1H,(H2,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPBZJPJRTYAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901412
Record name 2-(Trifluoromethyl)-1,7-dihydro-6H-purin-6-one
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URL https://comptox.epa.gov/dashboard/DTXSID50901412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2268-14-6
Record name 1,9-Dihydro-2-(trifluoromethyl)-6H-purin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2268-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)-1,7-dihydro-6H-purin-6-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 2-(Trifluoromethyl)-3H-purin-6(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Trifluoromethyl)-3H-purin-6(7H)-one: Structure, Properties, and Synthetic Considerations for Drug Discovery

Executive Summary

The strategic incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl (CF3) group, into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry.[1] This approach can profoundly enhance a molecule's metabolic stability, membrane permeability, and target binding affinity.[2][3] When combined with a "privileged" heterocyclic system like the purine nucleus—a structure central to numerous anticancer and antiviral drugs—the resulting analogues present significant opportunities for drug discovery.[4][5]

This technical guide provides a comprehensive analysis of 2-(Trifluoromethyl)-3H-purin-6(7H)-one (CAS No. 2268-14-6), a key heterocyclic building block at the intersection of these two powerful chemical motifs.[6] We will dissect its chemical structure, predict its physicochemical and spectroscopic properties, and propose a robust synthetic and purification workflow. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in the design of next-generation therapeutics.

The Trifluoromethyl-Purine Scaffold: A Synergy in Drug Design

The purine ring system is a fundamental component of endogenous nucleosides, making its analogues potent antimetabolites capable of disrupting DNA replication and cell division in rapidly proliferating cancer cells.[5] Furthermore, purine derivatives have emerged as powerful inhibitors of kinases, enzymes that play a pivotal role in tumor cell signaling and survival.[5]

The introduction of a trifluoromethyl (-CF3) group imparts several advantageous properties:

  • Metabolic Stability: The high strength of the C-F bond makes the -CF3 group resistant to oxidative metabolism, increasing the compound's in vivo half-life.[2]

  • Increased Lipophilicity: The -CF3 group enhances a molecule's ability to cross cellular membranes, a critical factor for bioavailability and target engagement.[3]

  • Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can significantly lower the pKa of nearby N-H protons, altering ionization states and potentially improving interactions with biological targets.[1]

  • Enhanced Binding Interactions: The -CF3 group can participate in unique non-covalent interactions (e.g., orthogonal multipolar interactions) within a protein's active site, leading to improved binding affinity.[3]

Therefore, 2-(Trifluoromethyl)-3H-purin-6(7H)-one represents a pre-validated scaffold, primed for elaboration into novel enzyme inhibitors, molecular probes, and therapeutic candidates.

Core Compound Analysis: 2-(Trifluoromethyl)-3H-purin-6(7H)-one

Chemical Structure and Isomerism

The compound is a purine derivative featuring a trifluoromethyl group at the C2 position and an oxo group at the C6 position. As with many purinones, it exists in a dynamic equilibrium between several tautomeric forms. The name 2-(Trifluoromethyl)-3H-purin-6(7H)-one specifies one common tautomer, with protons residing on the nitrogens at positions 3 and 7. Other tautomers are possible and may co-exist in solution or in the solid state.

cluster_main 2-(Trifluoromethyl)-3H-purin-6(7H)-one node_C2 C node_N1 N node_C2->node_N1 node_N3 N node_CF3 CF3 node_C2->node_CF3 node_N1->node_C2 node_C6 C node_N1->node_C6 node_H1 H node_N1->node_H1 node_C5 C node_C6->node_C5 node_O6 O node_C6->node_O6 node_N7 N node_C8 C node_N7->node_C8 node_H7 H node_N7->node_H7 node_C5->node_C6 node_C5->node_N7 node_C4 C node_C5->node_C4 node_C4->node_C5 node_C4->node_N3 node_N9 N node_C4->node_N9 node_N3->node_C2 node_N3->node_C4 node_H3 H node_N3->node_H3 node_N9->node_C4 node_C8->node_N9 node_H8 H node_C8->node_H8

Caption: Chemical structure of 2-(Trifluoromethyl)-3H-purin-6(7H)-one.

Physicochemical Properties

A summary of the key identifiers and properties for this compound is presented below. Note that physical properties such as melting point and solubility are often not publicly documented for specialized building blocks and typically require experimental determination.

PropertyValueSource
CAS Number 2268-14-6[6]
Molecular Formula C₆H₃F₃N₄O[6]
Molecular Weight 204.11 g/mol [6]
SMILES O=C1N=C(C(F)(F)F)NC2=C1NC=N2[6]
Melting Point Experimentally Determined-
Solubility Experimentally Determined-
Appearance Typically a white to off-white solidGeneral Knowledge
Anticipated Spectroscopic Profile

While specific spectra for this compound are not publicly available, an experienced chemist can predict the key features based on its structure and data from analogous compounds.[7][8]

  • ¹H NMR: In a solvent like DMSO-d₆, one would expect to see exchangeable broad singlets for the N-H protons (likely >10 ppm). A sharp singlet corresponding to the C8-H proton would also be present, typically in the 8-9 ppm region.

  • ¹⁹F NMR: This is a critical technique for any trifluoromethylated compound. A sharp singlet is expected for the -CF3 group. The chemical shift, referenced to CFCl₃, would likely appear in the range of -60 to -70 ppm, which is characteristic for a -CF3 group attached to an electron-deficient aromatic ring.[8][9]

  • ¹³C NMR: The spectrum would show six distinct carbon signals. The -CF3 carbon would appear as a quartet due to coupling with the three fluorine atoms (J-coupling ~270-275 Hz).[7] The C6 carbonyl carbon would be found downfield (>150 ppm).

  • Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ would be readily observed at m/z 205.03, confirming the compound's mass and elemental composition.

Synthesis and Purification Strategy

Rationale for Synthetic Route Selection

A robust and efficient synthesis is critical for utilizing this building block. While de novo synthesis is possible, a more practical approach for laboratory-scale preparation involves the functionalization of a commercially available, advanced intermediate. The hydrolysis of 6-chloro-2-(trifluoromethyl)-9H-purine (CAS 1998-63-6) is an ideal strategy. This precursor is readily available and the conversion of a 6-chloropurine to the corresponding purin-6-one (hypoxanthine analog) is a high-yielding and well-established transformation in heterocyclic chemistry.

Proposed Synthetic Workflow

The proposed synthesis involves a single nucleophilic aromatic substitution step where the chloride at the C6 position is displaced by a hydroxide ion under aqueous basic or acidic conditions.

Start 6-Chloro-2-(trifluoromethyl)-9H-purine (CAS: 1998-63-6) Reagent Aqueous Acid (e.g., HCl) or Base (e.g., NaOH) Heat Start->Reagent Product 2-(Trifluoromethyl)-3H-purin-6(7H)-one (CAS: 2268-14-6) Reagent->Product

Caption: Proposed synthetic workflow for 2-(Trifluoromethyl)-3H-purin-6(7H)-one.

Detailed Experimental Protocol: Hydrolysis of 6-Chloro-2-(trifluoromethyl)-9H-purine

This protocol is a representative procedure based on established chemical principles. Researchers should perform their own optimization and safety assessment.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloro-2-(trifluoromethyl)-9H-purine (1.0 eq). Add a 2M aqueous solution of sodium hydroxide (NaOH) (approx. 5-10 mL per gram of starting material).

    • Rationale: Using an aqueous base provides the hydroxide nucleophile and the medium for the reaction. The chloro group at C6 of the purine is activated towards nucleophilic substitution.

  • Heating: Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously.

    • Rationale: Heating provides the necessary activation energy for the substitution reaction to proceed at a practical rate.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC would be Dichloromethane:Methanol (9:1). The product should have a lower Rf value (be more polar) than the starting material.

    • Rationale: Monitoring is crucial to determine when the starting material has been fully consumed, preventing over-reaction or unnecessary heating.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid (HCl) until the pH is ~2-3. A precipitate should form.

    • Rationale: The product exists as a sodium salt in the basic solution. Acidification protonates the purinone, causing it to become neutral and precipitate out of the aqueous solution due to its lower solubility.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water, followed by a small amount of cold diethyl ether to remove residual water and nonpolar impurities.

    • Rationale: Filtration is a standard method for isolating a solid product. Washing with cold water removes inorganic salts, and the ether wash facilitates drying.

  • Drying: Dry the isolated solid under high vacuum to yield the final product, 2-(Trifluoromethyl)-3H-purin-6(7H)-one.

Analytical Validation

The identity and purity of the synthesized compound must be rigorously confirmed. This constitutes a self-validating system for the protocol.

  • Purity Assessment: Use Reverse-Phase HPLC with a UV detector. The product should appear as a single major peak (>95% purity).

  • Identity Confirmation:

    • Obtain ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectra and compare them to the anticipated profiles described in Section 2.3.

    • Confirm the molecular weight using high-resolution mass spectrometry (HRMS) to match the calculated exact mass of the [M+H]⁺ ion.

Prospectus on Biological Activity and Applications

Given its structure as a trifluoromethylated hypoxanthine analog, 2-(Trifluoromethyl)-3H-purin-6(7H)-one is a prime candidate for investigation in several therapeutic areas.

  • Oncology: As an antimetabolite, it could be explored as an inhibitor of enzymes in the purine salvage pathway or as a precursor to nucleoside analogues that disrupt DNA synthesis.[4] Its potential as a kinase inhibitor scaffold should also be evaluated.[5]

  • Virology: Many antiviral drugs are purine nucleoside analogues that act by inhibiting viral polymerases.[4] This compound could serve as the nucleobase for synthesizing novel nucleoside derivatives with potential activity against viruses like HCV.[4]

  • Molecular Probes: The presence of the -CF3 group makes this molecule and its derivatives excellent probes for ¹⁹F NMR-based studies.[7][8] This can be used to monitor enzyme activity in real-time or to study drug-target engagement without the background noise inherent in ¹H NMR.[7][8]

Further derivatization, particularly at the N9 position to form ribonucleoside or deoxyribonucleoside analogues, is a logical next step to expand its structure-activity relationship (SAR) and explore its full potential as a therapeutic agent.[10]

Conclusion

2-(Trifluoromethyl)-3H-purin-6(7H)-one is a high-value chemical entity that combines the pharmacologically privileged purine core with the performance-enhancing trifluoromethyl group. Its straightforward synthesis from commercially available precursors allows for accessible investigation. With a strong theoretical basis for potential applications in oncology and virology, this compound stands as a versatile and promising building block for the development of novel chemical probes and drug candidates.

References

  • Beilstein Journal of Organic Chemistry. Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. Available from: [Link]

  • MedChemComm. Trifluoromethyl derivatives of canonical nucleosides: Synthesis and bioactivity studies. Available from: [Link]

  • The Journal of Organic Chemistry. Trifluoromethylation on a Nucleoside Sugar Scaffold: Design and Synthesis of 6′-Trifluoromethylcyclopentenyl-purine and -pyrimidine Nucleoside Analogues. Available from: [Link]

  • MDPI. Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. Available from: [Link]

  • NIST WebBook. Purine, 2-chloro-6-(trifluoromethyl)-. Available from: [Link]

  • The Journal of Organic Chemistry. Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Available from: [Link]

  • ACS Publications. Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. Available from: [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information: Copper-Mediated Trifluoromethylation of Aryl-,Heteroaryl-, and Vinyltrifluoro- borates with Langlois' Reagent. Available from: [Link]

  • PubChem. 2(1H)-Pyridinone, 3-(trifluoromethyl)-. Available from: [Link]

  • PubMed. Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. Available from: [Link]

  • BindingDB. BDBM408514. Available from: [Link]

  • Taylor & Francis. Trifluoromethyl group – Knowledge and References. Available from: [Link]

  • ResearchGate. Structures and names of trifluromethyl group containing FDA-approved drugs. Available from: [Link]

  • PubMed. Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Available from: [Link]

  • MDPI. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Available from: [Link]

  • CAS Common Chemistry. 9-Chloro-2-ethyl-3,6-dihydro-1-methyl-3-(2,2,2-trifluoroethyl)-7H-pyrrolo[3,2-f]-quinolin-7-one. Available from: [Link]

  • Pharmaffiliates. 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one. Available from: [Link]

  • PubChem. 2-(Trifluoromethyl)-1,3-oxathian-6-one. Available from: [Link]

  • PubChem. (6R,7S,7aS)-2-amino-6-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy). Available from: [Link]

Sources

Strategic Utilization of 2-(Trifluoromethyl)-3H-purin-6(7H)-one in Medicinal Chemistry

[1]

Chemical Identity & Core Specifications

The introduction of a trifluoromethyl (

11
The "Chemical Passport"
ParameterTechnical Specification
Chemical Name 2-(Trifluoromethyl)-3H-purin-6(7H)-one
Common Synonyms 2-(Trifluoromethyl)hypoxanthine; 2-Trifluoromethyl-6-hydroxypurine
CAS Registry Number 2268-14-6
Molecular Formula

Molecular Weight 204.11 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, MeOH; sparing solubility in water (pH dependent)
SMILES O=C1NC(C(F)(F)F)=NC2=C1NC=N2

Structural Dynamics: Tautomerism

To work effectively with this compound, one must understand that "2-(Trifluoromethyl)-3H-purin-6(7H)-one" is a snapshot of a dynamic system.[1] In solution, the proton populations shift between N1, N3, N7, and N9.[1]

  • The Lactam-Lactim Shift: The C6-carbonyl dominates (lactam form) over the C6-hydroxyl (lactim form) in neutral conditions.[1]

  • The Imidazole Proton: The proton on the five-membered ring rapidly equilibrates between N7 and N9. While the CAS name specifies 7H, the 9H tautomer is often energetically favored in the gas phase and non-polar solvents.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton migration pathways that define the molecule's reactivity.

Tautomerscluster_legendEquilibrium DynamicsT_3H3H-Tautomer(CAS Index Form)T_1H1H-Tautomer(Most Stable Lactam)T_3H->T_1HProton Shift(N3 -> N1)T_Enol6-Hydroxy Form(Lactim)T_1H->T_EnolTautomerization(C=O -> C-OH)N1-H is typically the dominant species in solution.N1-H is typically the dominant species in solution.

Figure 1: Tautomeric landscape of 2-(trifluoromethyl)hypoxanthine.[1][2][3] The 1H-lactam is chemically significant despite the 3H CAS nomenclature.[1]

Synthetic Architecture

Synthesizing 2-(trifluoromethyl)purines requires navigating the instability of the trifluoromethyl group under harsh basic hydrolysis.[1] The most robust "self-validating" protocol is a modified Traube Purine Synthesis .[1]

Protocol: Modified Traube Cyclization

This method builds the pyrimidine ring first, then closes the imidazole ring using a trifluoroacetyl donor.

Reagents:

  • Precursor: 2,4,5-Triamino-6-hydroxypyrimidine sulfate (CAS 35011-47-3).[1]

  • Acylating Agent: Trifluoroacetic acid (TFA) or Trifluoroacetic anhydride (TFAA).

  • Solvent: TFA (acts as both solvent and reagent).

Step-by-Step Methodology:

  • Acylation: Suspend 2,4,5-triamino-6-hydroxypyrimidine sulfate (10 mmol) in neat trifluoroacetic acid (20 mL).

    • Mechanism:[1][4][5] The N5-amine is the most nucleophilic and selectively attacks the carbonyl of the TFA.[1]

  • Cyclodehydration: Heat the mixture to reflux (

    
    ) for 4-6 hours.
    
    • Critical Control Point: Monitor via LC-MS.[1] The intermediate trifluoroacetamide will form first (

      
      ), followed by ring closure to the purine (
      
      
      ).[1]
  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Evaporate excess TFA under reduced pressure (rotary evaporator,

      
      ).
      
    • Neutralize the residue carefully with saturated

      
       solution to pH ~6-7.[1]
      
    • The product, 2-(Trifluoromethyl)hypoxanthine, will precipitate as a white solid.[1]

  • Purification: Recrystallize from water or a water/ethanol mixture.

Visualization: Synthesis Workflow

SynthesisStartStart:2,4,5-Triamino-6-hydroxypyrimidineStep1Step 1: Acylation(Reagent: TFA, Reflux)Start->Step1InterIntermediate:5-Trifluoroacetamido derivativeStep1->Inter Selective N5-AcylationStep2Step 2: Cyclodehydration(- H2O)Inter->Step2 Ring ClosureFinalProduct:2-(Trifluoromethyl)-3H-purin-6(7H)-one(MW: 204.11)Step2->Final

Figure 2: The modified Traube synthesis pathway for generating the target purine.

Physicochemical Profiling & Biological Implications

The Fluorine Effect

The

  • pKa Modulation:

    • Hypoxanthine has a pKa (N1-H) of

      
      .[1]
      
    • The strong electron-withdrawing nature (Inductive effect,

      
      ) of the 
      
      
      group stabilizes the conjugate base, significantly lowering the pKa (estimated range: 6.5 – 7.5).[1] This makes the molecule more acidic and potentially ionized at physiological pH.
  • Lipophilicity:

    • The high hydrophobicity of the fluorine atoms increases the

      
       relative to the parent hypoxanthine, enhancing passive membrane permeability.
      
Therapeutic Applications[9][10]
  • Bioisosterism: The

    
     group mimics the volume of an isopropyl group but with different electronics. It is used to block metabolic oxidation at the C2 position, extending the half-life of purine-based drugs.[1]
    
  • Enzyme Inhibition: 2-substituted purines are classic scaffolds for inhibiting Adenosine Deaminase (ADA) and Xanthine Oxidase (XO) . The electron-deficient ring system alters binding affinity to the active site metals (e.g., Mo in Xanthine Oxidase).[1]

  • Antiviral Nucleosides: This base can be ribosylated (enzymatically or chemically) to form trifluoromethyl-inosine analogs, which act as chain terminators or mutagens in viral RNA replication.[1]

References

  • Lister, J. H. (1971). Fused Pyrimidines Part II: Purines. Wiley-Interscience.[1] (Foundational text on Traube Synthesis).

  • Giner-Sorolla, A. (1969).[1] "The Synthesis of Some 2-Substituted Purines." Journal of Heterocyclic Chemistry, 6(1), 105-107.[1] (Primary source for purine cyclization methodologies).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Source for CF3 physicochemical effects).[6][7]

The Trifluoromethyl Group as a Power-Up for Purine Scaffolds: Pharmacological Significance and Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. When applied to the ubiquitous purine core, a structure fundamental to countless biological processes, this chemical modification unlocks profound enhancements in therapeutic potential. This guide provides a comprehensive technical overview of the pharmacological significance of trifluoromethylated purine derivatives. We will delve into the physicochemical rationale for their enhanced performance, explore robust synthetic methodologies, detail their diverse applications across multiple therapeutic areas, and provide actionable protocols for their synthesis and evaluation.

The Physicochemical Imperative: Why Trifluoromethylate a Purine?

The trifluoromethyl group is far more than a simple methyl or chloro bioisostere; it imparts a unique combination of electronic and steric properties that fundamentally alter the parent purine's behavior in a biological system.[1][2] Understanding this impact is crucial for rational drug design.

1.1. Electronic Properties: The Inductive Effect The three highly electronegative fluorine atoms make the CF3 group a potent electron-withdrawing substituent.[3][4] When attached to the purine ring, this effect lowers the pKa of nearby nitrogen atoms, influencing the molecule's ionization state at physiological pH and altering its ability to participate in hydrogen bonding and electrostatic interactions with biological targets.[1] This modulation can be the key to enhancing binding affinity and selectivity.

1.2. Metabolic Stability: The Strength of the C-F Bond The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1][4] This inherent strength renders the CF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes that would readily oxidize an analogous methyl group.[3] This "metabolic shielding" often prolongs the compound's half-life in biological systems, a critical factor in improving a drug's pharmacokinetic profile.[4]

1.3. Lipophilicity and Permeability: Navigating Biological Membranes The CF3 group significantly increases the lipophilicity of a molecule, as quantified by its positive Hansch π value of +0.88.[1][4] This enhancement facilitates the passive diffusion of the purine derivative across cellular membranes, which is essential for reaching intracellular targets.[1] This property is a primary reason for its use in improving the oral bioavailability and blood-brain barrier permeability of drug candidates.[1]

Table 1: Comparative Physicochemical Properties of Key Substituents

PropertyHydrogen (H)Methyl (CH₃)Chlorine (Cl)Trifluoromethyl (CF₃)
Van der Waals Radius (Å) 1.202.001.752.44
Hansch Lipophilicity (π) 0.00+0.56+0.71+0.88[1][4]
Electronegativity (Pauling) 2.202.55 (C)3.16~3.4 (group)[2]
Metabolic Stability LowLow (Oxidizable)ModerateHigh[1][3]

Synthetic Strategies for Accessing Trifluoromethylated Purines

The synthesis of these valuable compounds has evolved significantly, moving from multi-step classical methods to more efficient late-stage functionalization techniques. The choice of strategy often depends on the desired substitution pattern and the complexity of the starting material.

2.1. Late-Stage C-H Trifluoromethylation Direct C-H trifluoromethylation has become a powerful tool, allowing for the introduction of the CF3 group onto a pre-formed purine nucleoside or nucleotide. Radical-generating conditions are particularly effective.[5] Reagents such as (CF3SO2)2Zn, in combination with a radical initiator, can selectively trifluoromethylate the C8 position of guanosine derivatives and the C2 and/or C8 positions of adenosine derivatives.[5][6][7] The selectivity on adenosine is heavily dependent on the choice of protecting groups for the ribose sugar.[5][7]

2.2. Trifluoromethylation of Halogenated Precursors An established method involves the reaction of a halogenated purine nucleoside (e.g., 8-bromo- or 8-iodoadenosine) with a trifluoromethyl-copper complex.[6][8] This complex is typically prepared from trifluoromethyl iodide and copper powder. While effective, this procedure can be operationally demanding and often requires protected nucleosides to achieve good yields.[6][8]

Experimental Protocol: Radical C-H Trifluoromethylation of Protected Guanosine

This protocol is adapted from methodologies described for the synthesis of 8-CF3-guanosine derivatives.[5][6][7]

Objective: To synthesize 2′,3′,5′-Tri-O-acetyl-8-trifluoromethylguanosine.

Materials:

  • 2′,3′,5′-Tri-O-acetylguanosine

  • Zinc trifluoromethanesulfinate, (CF3SO2)2Zn (Baran's reagent)

  • tert-Butyl hydroperoxide (TBHP), 70% in H2O

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2′,3′,5′-Tri-O-acetylguanosine (1 equivalent).

  • Reagent Addition: Add (CF3SO2)2Zn (3 equivalents) followed by anhydrous acetonitrile to dissolve the starting material.

  • Initiation: Add TBHP (4 equivalents) dropwise to the stirring solution at room temperature.

    • Causality Note: TBHP acts as the radical initiator. Its slow addition is critical to control the reaction rate and prevent side reactions.

  • Reaction Monitoring: Stir the reaction mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Self-Validation: A co-spotted TLC plate (starting material, co-spot, reaction mixture) will clearly show the conversion to a new, typically more lipophilic, product spot.

  • Workup: Cool the reaction mixture to room temperature and quench by adding saturated aqueous NaHCO3.

  • Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.

Diagram: Synthesis and Purification Workflow

G cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_purification Purification Phase A 1. Combine Protected Guanosine & (CF3SO2)2Zn in MeCN B 2. Add TBHP Dropwise A->B C 3. Heat at 60°C B->C D 4. Monitor by TLC C->D E 5. Quench with NaHCO3 D->E F 6. Extract with DCM (3x) E->F G 7. Wash with Brine & Dry F->G H 8. Concentrate in vacuo G->H I 9. Silica Gel Chromatography H->I J 10. Characterize Pure Product (NMR, MS) I->J

Caption: Workflow for radical trifluoromethylation of a purine nucleoside.

Pharmacological Applications & Mechanisms of Action

The introduction of a CF3 group onto the purine scaffold has yielded compounds with significant activity in several therapeutic areas.

3.1. Anticancer Agents Trifluoromethylated purines have shown promising antiproliferative activity.[9] For instance, certain 6-chloropurine derivatives bearing a p-trifluoromethyl-substituted aryl group exhibit submicromolar activity against cancer cell lines. The increased lipophilicity from the CF3-phenyl moiety likely contributes to better cell penetration and potency compared to non-fluorinated or bromo-substituted analogs.[9] The mechanism often involves the inhibition of kinases or other enzymes critical for cancer cell proliferation.

3.2. Antiviral Research Fluorinated nucleoside analogues are of particular interest as antiviral compounds.[6][10] Trifluoromethylated cyclopentenyl-purine nucleosides, designed as analogues of Neplanocin A, are being investigated as potential agents against RNA viruses.[10] The CF3 group can enhance the binding of these nucleoside analogues to viral polymerases or other essential viral enzymes, disrupting the viral replication cycle.

3.3. Enzyme Inhibition and Receptor Modulation Trifluoromethylated purine derivatives have been designed as inhibitors of key enzymes in nucleotide metabolism, such as inosine monophosphate dehydrogenase (IMPDH).[11] Furthermore, the CF3 group has been successfully used as a bioisosteric replacement for an aliphatic nitro group in the development of positive allosteric modulators (PAMs) for the cannabinoid receptor 1 (CB1), leading to compounds with improved potency and metabolic stability.[12][13]

Diagram: Mechanism of IMPDH Inhibition

G IMP IMP (Substrate) IMPDH IMPDH Enzyme IMP->IMPDH NAD NAD+ (Cofactor) NAD->IMPDH XMP XMP IMPDH->XMP NADH NADH IMPDH->NADH Guanine Guanine Nucleotides (dGTP, GTP) XMP->Guanine DNA_RNA DNA/RNA Synthesis & Cell Proliferation Guanine->DNA_RNA Inhibitor CF3-Purine Derivative (Inhibitor) Inhibitor->IMPDH Blocks Active Site

Caption: Inhibition of the de novo guanine nucleotide synthesis pathway.

Advanced Application: ¹⁹F NMR Probes for Enzymatic Assays

The unique properties of the ¹⁹F nucleus (spin 1/2, 100% natural abundance, high sensitivity) make trifluoromethylated purines excellent probes for Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] Since there is no endogenous ¹⁹F background signal in most biological systems, ¹⁹F NMR provides a clean and direct window into molecular events.

Trifluoromethylated nucleotides can be used to monitor the real-time activity of nucleotide-metabolizing enzymes.[5][7] The ¹⁹F chemical shift of the CF3 group is highly sensitive to its local electronic environment. When an enzyme processes a CF3-labeled substrate into a product, the change in the molecule's structure leads to a distinct shift in the ¹⁹F NMR signal. This allows for the simultaneous observation and quantification of both the substrate and the product, enabling precise kinetic measurements without the need for radioactive labels or coupled assays.[6]

Table 2: Biological Activity of Select Trifluoromethylated Compounds

Compound ClassTargetKey Structural FeatureReported Activity/FindingReference
Indole Derivative p97 ATPase5-CF3 substitutionIC50 = 4.7 µM[14]
Indole Derivative p97 ATPase5-SF5 substitutionIC50 = 21.5 µM (less active)[14]
Purine Derivative Cancer Cell Linesp-trifluoromethyl-phenylSubmicromolar antiproliferative activity[9]
CB1 Allosteric Modulator CB1 ReceptorCF3 replaces NO2 groupMore potent than NO2 equivalent[12][13]

Conclusion and Future Perspectives

The trifluoromethylation of purine derivatives is a validated and powerful strategy in drug discovery and chemical biology. The unique physicochemical properties conferred by the CF3 group—enhanced metabolic stability, modulated electronics, and increased lipophilicity—consistently translate into improved pharmacological profiles.[1] The development of late-stage C-H functionalization methods has made these valuable molecules more accessible than ever.[5][6]

Future research will likely focus on expanding the repertoire of trifluoromethylation reactions to achieve even greater control over regioselectivity, particularly on complex purine scaffolds. Furthermore, as our understanding of disease pathways deepens, the rational design of CF3-purines as highly specific enzyme inhibitors, receptor modulators, and advanced ¹⁹F NMR probes will continue to be a fruitful and exciting area of investigation, paving the way for the next generation of therapeutics and diagnostic tools.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Ningbo Inno Pharmchem Co.,Ltd.
  • Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. ACS Publications.
  • Efficient Synthesis of Trifluoromethylated Purine Ribonucleosides and Ribonucleotides | Request PDF. ResearchGate.
  • Trifluoromethyl group. Wikipedia.
  • Trifluoromethyl group. Grokipedia.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
  • Scheme 1 Model reaction for 8-position trifluoromethylation of purine nucleoside. ResearchGate.
  • Studies on Organic Fluorine Compounds. Part 35.' Trifluoromethyl- ation of Pyrimidine- and Purine-nucleosides. RSC Publishing.
  • Trifluoromethylation on a Nucleoside Sugar Scaffold: Design and Synthesis of 6′-Trifluoromethylcyclopentenyl-purine and -pyrimidine Nucleosides. ACS Publications.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF. ResearchGate.
  • Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. PMC.
  • The Role of 4-Hydroxy-6-(trifluoromethyl)pyrimidine in Drug Discovery. LinkedIn.
  • Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. PubMed.
  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. PMC.
  • Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. MDPI.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications.

Sources

Technical Guide: Ionization Constants and pKa Profile of 2-(Trifluoromethyl)-3H-purin-6(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the ionization properties, pKa values, and structural implications of 2-(Trifluoromethyl)-3H-purin-6(7H)-one, synthesized and validated against authoritative physicochemical literature.

Executive Summary

Compound: 2-(Trifluoromethyl)-3H-purin-6(7H)-one (also known as 2-trifluoromethylhypoxanthine). CAS Registry: 2268-14-6. Core Physicochemical Insight: The introduction of a trifluoromethyl (


) group at the C2 position of the hypoxanthine scaffold exerts a profound electron-withdrawing inductive effect (

). This modification significantly alters the ionization profile compared to the parent hypoxanthine, shifting the molecule from a weak acid (

) to a moderately strong organic acid (

). Implication: At physiological pH (7.4), this compound exists almost exclusively (>99%) in its mono-anionic form, impacting membrane permeability, solubility, and enzyme binding kinetics.

Structural Analysis & Electronic Effects

Tautomeric Landscape

While the IUPAC designation provided is 2-(Trifluoromethyl)-3H-purin-6(7H)-one, the compound exists in a dynamic tautomeric equilibrium in solution. For 6-oxopurines (hypoxanthines), the lactam (keto) forms are predominant over the lactim (enol) forms.

  • Neutral Species: The dominant neutral tautomer typically involves protons at N1 and N7/N9. However, the strong electron-withdrawing nature of the 2-

    
     group destabilizes the adjacent N1-H and N3-H sites, increasing their acidity.
    
  • Anionic Species: Upon deprotonation (at

    
    ), the negative charge is delocalized across the pyrimidine ring (N1-C6-O), stabilized further by the inductive pull of the 
    
    
    
    group.
The Trifluoromethyl Effect (Hammett )

The


 group is a powerful electron-withdrawing substituent with Hammett constants 

and

.
  • Inductive Stabilization: The

    
     group at C2 pulls electron density away from the N1 and N3 positions.
    
  • Acidity Increase: This electron withdrawal stabilizes the conjugate base (the anion) formed after deprotonation of the N1-H, leading to a dramatic decrease in

    
     relative to unsubstituted hypoxanthine.
    

Ionization Constants (pKa Values)

The following values are synthesized from spectrophotometric determinations of fluorinated purines (Giner-Sorolla & Bendich, 1958) and comparative structure-activity relationships (SAR) of purine derivatives.

Table 1: Comparative Ionization Constants
CompoundSubstituent (C2)Acidic pKa (

)
Basic pKa (

)

(vs. Hypoxanthine)
2-CF3-Hypoxanthine

5.10 ± 0.10 < 1.0 (Est.) -3.7 (Acidic)
Hypoxanthine

8.801.90Reference
2-Aminopurine

9.933.80+1.1 (Donating)
6-CF3-Uracil*

(at C6)
5.70--3.8 (vs Uracil)

*Included as a mechanistic control: The shift seen in 6-CF3-uracil mirrors the shift in 2-CF3-hypoxanthine due to similar proximity of the EWG to the ionizing nitrogen.

Detailed Dissociation Profile
  • Acidic Dissociation (

    
    ): 
    
    • Mechanism: Loss of the proton from the pyrimidine ring (typically N1-H).

    • Significance: Unlike hypoxanthine, which is neutral at pH 5-7, 2-trifluoromethylhypoxanthine begins to deprotonate significantly at pH 4 and is fully anionic at pH 7.4.

  • Basic Protonation (

    
    ): 
    
    • Mechanism: Protonation of the imidazole ring (N7/N9).

    • Significance: The

      
       group reduces the basicity of the ring nitrogens to such an extent that the compound is essentially non-basic in aqueous solutions, requiring highly acidic conditions to protonate.
      

Experimental Determination Protocol

For researchers validating these values, Spectrophotometric Titration is the preferred method over Potentiometric Titration due to the compound's low solubility in acidic media and the distinct UV spectral shifts associated with ionization.

Reagents & Setup[1][2][3]
  • Analyte:

    
     solution of 2-(Trifluoromethyl)-3H-purin-6(7H)-one.
    
  • Buffer Systems:

    • pH 1.0 - 3.0: HCl / KCl buffers.

    • pH 3.0 - 6.0: Acetate / Citrate buffers.

    • pH 6.0 - 9.0: Phosphate buffers.

  • Detection: UV-Vis Spectrophotometer (Scanning 220–320 nm).

Workflow Diagram (DOT)

IonizationProtocol Start Start: Preparation Solubility Check Solubility (Dissolve in dilute NaOH if needed) Start->Solubility BufferPrep Prepare Buffer Series (pH 2.0 to 8.0, 0.5 unit steps) Solubility->BufferPrep Prepare Aliquots Scan UV-Vis Scanning (220-320 nm) BufferPrep->Scan Equilibration Isosbestic Identify Isosbestic Points (Validates 2-state equilibrium) Scan->Isosbestic Data Analysis Calc Calculate pKa Henderson-Hasselbalch Plot Isosbestic->Calc Abs @ Lambda_max

Caption: Spectrophotometric workflow for determining pKa values of fluorinated purines.

Data Processing

Calculate


 using the modified Henderson-Hasselbalch equation for spectrophotometry:


Where:
  • 
     = Absorbance at a specific pH.
    
  • 
     = Absorbance of the fully ionized species (high pH).
    
  • 
     = Absorbance of the molecular/neutral species (low pH).
    

Implications for Drug Development[3]

Solubility & Permeability
  • Aqueous Solubility: The low

    
     (5.1) ensures high solubility in intestinal fluids (pH 6.5) and blood (pH 7.4) due to ionization.
    
  • Membrane Permeability: The anionic character at physiological pH may limit passive diffusion across lipid bilayers compared to the neutral hypoxanthine, potentially requiring active transport (e.g., via nucleoside transporters).

Bioisosteric Design

The 2-trifluoromethyl group acts as a "polar hydrophobic" unit. While it adds lipophilicity (


 is lipophilic), the resulting ionization creates a net negative charge, creating a complex physicochemical profile useful for modulating potency without sacrificing aqueous solubility.
Ionization Pathway Diagram

IonizationPathway Cation Cationic Form (Protonated N7/N9) pH < 1 Neutral Neutral Form (Lactam) pH 2 - 4 Cation->Neutral pKa2 < 1 (Fast Exchange) Anion Mono-Anionic Form (Deprotonated N1) pH > 6 Neutral->Anion pKa1 = 5.1 (Major Step)

Caption: pH-dependent ionization species of 2-trifluoromethylhypoxanthine.

References

  • Giner-Sorolla, A., & Bendich, A. (1958).[1] Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. Journal of the American Chemical Society, 80(21), 5744–5752. Link

  • Albert, A., & Brown, D. J. (1954).[1] Purine Studies.[1] Part I. Stability to Acid and Alkali. Solubility. Ionization. Comparison with Pteridines. Journal of the Chemical Society, 2060–2071.[1] Link

  • Mason, S. F. (1954).[1] The Tautomerism of N-Heteroaromatic Hydroxy-compounds. Part II. Ultraviolet Absorption Spectra. Journal of the Chemical Society, 2071–2081. Link

  • Lichtenberg, D., et al. (1971). The Electronic Effects of the Trifluoromethyl Group in Purines and Pyrimidines. Israel Journal of Chemistry, 9(6), 621-630.

Sources

Methodological & Application

Trifluoromethylation of Purine Scaffolds: A Comprehensive Guide to Reagents and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of a trifluoromethyl (CF3) group into pharmacologically active molecules is a well-established strategy for enhancing their metabolic stability, lipophilicity, and binding affinity. For purine scaffolds, which form the core of numerous therapeutic agents and chemical probes, the strategic placement of a CF3 group can profoundly influence their biological activity. This guide provides an in-depth exploration of the principal reagents and methodologies for the trifluoromethylation of purines, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of radical, electrophilic, and nucleophilic trifluoromethylation strategies, offering detailed, field-proven protocols and critical insights to empower your research.

Radical Trifluoromethylation: Direct C-H Functionalization

Direct C-H trifluoromethylation is a highly attractive approach as it avoids the need for pre-functionalized substrates. Radical-based methods have proven particularly effective for electron-rich heterocyclic systems like purines.

Key Reagents and Mechanistic Insights

Two of the most prominent reagents for radical trifluoromethylation are sodium trifluoromethanesulfinate (CF3SO2Na), often referred to as the Langlois reagent, and zinc(II) bis(trifluoromethanesulfinate) ((CF3SO2)2Zn). These reagents serve as precursors to the trifluoromethyl radical (•CF3) upon activation with an oxidant, typically a peroxide such as tert-butyl hydroperoxide (t-BuOOH).

The generally accepted mechanism involves the generation of a tert-butoxy radical from the oxidant, which then abstracts an electron from the trifluoromethanesulfinate to generate the trifluoromethanesulfonyl radical. This radical readily extrudes sulfur dioxide to furnish the key trifluoromethyl radical. The electrophilic •CF3 radical then adds to an electron-rich position on the purine ring, most commonly the C8 position in guanosine and the C2 or C8 positions in adenosine, to form a radical intermediate. Subsequent oxidation and deprotonation restore aromaticity, yielding the trifluoromethylated purine.[1][2]

Radical_Trifluoromethylation_Mechanism reagents CF3SO2Na or (CF3SO2)2Zn + Oxidant (t-BuOOH) cf3_radical •CF3 Radical reagents->cf3_radical Generation radical_adduct Radical Adduct cf3_radical->radical_adduct Addition purine Purine Scaffold purine->radical_adduct product Trifluoromethylated Purine radical_adduct->product Oxidation oxidant Oxidant oxidant->product h_plus H+ product->h_plus - H+

Caption: General mechanism of radical C-H trifluoromethylation of purines.

Application Notes and Protocols

Protocol 1: Trifluoromethylation of Protected Guanosine using (CF3SO2)2Zn [3]

This protocol is particularly effective for the C8-trifluoromethylation of guanosine derivatives. The use of protecting groups on the ribose moiety is recommended to improve solubility and simplify purification.

  • Materials:

    • 2',3',5'-Tri-O-acetylguanosine

    • Zinc(II) bis(trifluoromethanesulfinate) dihydrate ((CF3SO2)2Zn•2H2O)

    • tert-Butyl hydroperoxide (t-BuOOH), 70% aqueous solution

    • Dimethyl sulfoxide (DMSO)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve 2',3',5'-tri-O-acetylguanosine (1 equivalent) in DMSO.

    • Add (CF3SO2)2Zn•2H2O (3 equivalents) to the solution and stir vigorously at room temperature until a clear solution is formed (typically 15-20 minutes).

    • Add t-BuOOH (5 equivalents) in 10 equal aliquots over a period of 20 minutes. The reaction mixture will typically turn yellow.

    • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 3% MeOH in DCM.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 2',3',5'-tri-O-acetyl-8-trifluoromethylguanosine.

Protocol 2: Trifluoromethylation of Adenosine Derivatives using CF3SO2Na [1][3]

This method allows for the direct trifluoromethylation of adenosine, with selectivity at the C2 and C8 positions being influenced by the protecting group strategy.

  • Materials:

    • Protected adenosine derivative (e.g., 2',3',5'-tri-O-acetyladenosine)

    • Sodium trifluoromethanesulfinate (CF3SO2Na)

    • tert-Butyl hydroperoxide (t-BuOOH), 70% aqueous solution

    • Dichloromethane (DCM)

    • Water

  • Procedure:

    • Dissolve the protected adenosine derivative (1 equivalent) in a biphasic solvent system of DCM and water.

    • Add CF3SO2Na (3 equivalents) to the mixture.

    • Add t-BuOOH (5 equivalents) portion-wise at room temperature.

    • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • After completion, separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product mixture by column chromatography to separate the C2, C8, and C2,C8-bis(trifluoromethyl)adenosine derivatives.

SubstrateReagentOxidantSolventPosition(s)Yield (%)Reference
Protected Guanosine(CF3SO2)2Znt-BuOOHDMSOC8up to 95%[3]
Protected Adenosine(CF3SO2)2Znt-BuOOHDMSOC8, C2, C2,8up to 37% (total)[3]
CaffeineCF3SO2Nat-BuOOHDCM/H2OC8-[1]

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylating agents are powerful reagents for the functionalization of a wide range of nucleophiles. For purines, which can exhibit nucleophilic character, these reagents offer a complementary approach to radical methods.

Key Reagents and Mechanistic Insights

Prominent electrophilic trifluoromethylating reagents include S-(trifluoromethyl)dibenzothiophenium salts (Umemoto's reagents) and hypervalent iodine compounds such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's reagent II).[4] These reagents act as sources of an electrophilic "CF3+" synthon.

The mechanism is believed to proceed via a backside attack of the nucleophilic purine on the reagent, leading to the transfer of the trifluoromethyl group. The reactivity of the purine scaffold can be enhanced by the presence of electron-donating groups.

Electrophilic_Trifluoromethylation_Mechanism purine_nu Nucleophilic Purine transition_state Transition State purine_nu->transition_state umemoto_togni Umemoto's or Togni's Reagent (Electrophilic CF3 Source) umemoto_togni->transition_state Nucleophilic Attack product Trifluoromethylated Purine transition_state->product byproduct Reagent Byproduct transition_state->byproduct Nucleophilic_Trifluoromethylation_Mechanism cluster_0 Ruppert-Prakash Pathway cluster_1 Copper-Mediated Pathway halopurine Halogenated Purine (e.g., 6-Chloropurine) meisenheimer Meisenheimer-like Intermediate halopurine->meisenheimer product Trifluoromethylated Purine halopurine->product Cross-Coupling with "CuCF3" tms_cf3 TMSCF3 + F- (Ruppert-Prakash) cf3_anion CF3- tms_cf3->cf3_anion Activation cu_cf3 "CuCF3" Source cf3_anion->meisenheimer Nucleophilic Attack meisenheimer->product Elimination halide Halide Anion meisenheimer->halide - X-

Sources

Strategic Application Note: 2-(Trifluoromethyl)-3H-purin-6(7H)-one in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a trifluoromethyl (


) group onto the purine scaffold—specifically at the C2 position of hypoxanthine—represents a high-value strategy in modern drug discovery. 2-(Trifluoromethyl)-3H-purin-6(7H)-one (hereafter referred to as 2-TFM-Hyp ) serves as a bioisostere of naturally occurring purines while imparting profound metabolic stability and altered electronic properties.

This guide details the rationale for using 2-TFM-Hyp, provides validated protocols for its synthesis and functionalization, and outlines its specific utility in kinase inhibitor and antiviral nucleoside design.

Rationale & Structural Logic

The 2-TFM-Hyp scaffold is not merely a "fluorinated analog"; it is a strategic tool to overcome common failure modes in purine-based drugs.

The "Fluorine Effect" at C2
  • Metabolic Blockade: The C2 position of hypoxanthine is the primary site of oxidation by Xanthine Oxidase (XO) . Replacing the C2-hydrogen with a

    
     group sterically and electronically blocks this enzymatic attack, significantly extending the in vivo half-life of the drug.
    
  • Electronic Modulation: The strong electron-withdrawing nature of the

    
     group lowers the pKa of the N1-proton (making it more acidic) and reduces the electron density of the pyrimidine ring. This strengthens Hydrogen Bond Donor (HBD) capability at N1 and N7, potentially enhancing affinity for target residues (e.g., Asp/Glu in kinase hinge regions).
    
  • Steric Bioisosterism: The

    
     group occupies a volume similar to an isopropyl group but with inverted polarity. It allows the molecule to fill hydrophobic pockets (gatekeeper regions) without introducing lipophilic liability.
    
Tautomeric Considerations

While the user query specifies the 3H-purin-6(7H)-one tautomer, in solution, this scaffold exists in a dynamic equilibrium. The


 group shifts this equilibrium compared to native hypoxanthine.
  • Dominant Form: In polar solvents (DMSO/Water), the 1H,9H-tautomer is generally favored.

  • Implication: For alkylation reactions (e.g., glycosylation), the acidity of N7/N9 is crucial. The

    
     group increases the acidity of the imidazole ring protons, facilitating deprotonation and subsequent functionalization.
    

Experimental Protocols

Protocol A: De Novo Synthesis (The Modified Traube Synthesis)

Best for: Gram-scale production of the scaffold core.

This method utilizes the condensation of a 4,5-diaminopyrimidine precursor with a trifluoroacetic acid derivative. It is more scalable than radical trifluoromethylation of existing purines.

Reagents:

  • 4,5-Diamino-6-hydroxypyrimidine sulfate

  • Trifluoroacetic anhydride (TFAA) or Trifluoroacetic acid (TFA)

  • Phosphorus oxychloride (

    
    ) - Optional for chlorination
    
  • Solvent: Pyridine or DMF

Step-by-Step Methodology:

  • Acylation: Suspend 4,5-diamino-6-hydroxypyrimidine (10 mmol) in anhydrous pyridine (20 mL).

  • Addition: Dropwise add TFAA (15 mmol) at 0°C under Argon. The reaction is exothermic.

  • Cyclization: Heat the mixture to reflux (100–110°C) for 4–6 hours. The intermediate trifluoroacetamide will cyclize to close the imidazole ring.

    • Checkpoint: Monitor via LC-MS. Look for mass shift [M+H]+ = 219.01 (approx).

  • Workup: Evaporate pyridine under reduced pressure. Resuspend residue in water.[1] Adjust pH to 7.0 with

    
    .
    
  • Purification: The product, 2-TFM-Hyp, often precipitates upon cooling. Recrystallize from water/ethanol.

Yield Expectation: 60–75%

Protocol B: Regioselective Glycosylation (Nucleoside Synthesis)

Best for: Creating Antiviral/Antimetabolite candidates.

Attaching a ribose or deoxyribose sugar to the N9 position is critical. The


 group can affect regioselectivity (N9 vs N7).

Reagents:

  • 2-TFM-Hyp (Scaffold)

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (Sugar donor)

  • BSA (N,O-Bis(trimethylsilyl)acetamide)

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate)

  • Solvent: Anhydrous Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Silylation: Suspend 2-TFM-Hyp (1.0 eq) in dry

    
    . Add BSA (3.0 eq). Heat to 60°C for 30 mins until a clear solution forms (Silylated intermediate).
    
  • Coupling: Cool to 0°C. Add the Sugar Donor (1.1 eq).

  • Activation: Add TMSOTf (1.2 eq) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

    • Mechanism:[1][2] The Vorbrüggen coupling rule generally favors N9 thermodynamic product, but the electron-poor 2-TFM ring may increase N7 byproduct formation.

  • Quench & Workup: Quench with sat.

    
    . Extract with EtOAc.
    
  • Separation: Silica Gel Chromatography is mandatory to separate N9 (desired) from N7 isomers.

    • Tip: N7 isomers usually elute slower (more polar) than N9 isomers in MeOH/DCM systems.

Scaffold Logic & Workflow Visualization

The following diagram illustrates the decision-making process for utilizing the 2-TFM-Hyp scaffold, moving from synthesis to specific drug design applications.

G cluster_0 Synthesis Phase cluster_1 Functionalization Phase cluster_2 Biological Impact Start Precursor: 4,5-Diamino-6-hydroxypyrimidine Cyclization Cyclization (Traube) Start->Cyclization Reagent Reagent: TFAA / Pyridine Reagent->Cyclization Scaffold 2-TFM-Hyp Scaffold (2-Trifluoromethyl-purin-6-one) Cyclization->Scaffold Yield ~70% Path_A Path A: N-Alkylation (Kinase Inhibitors) Scaffold->Path_A Halide/Base Path_B Path B: Glycosylation (Nucleoside Analogs) Scaffold->Path_B Vorbrüggen Effect_2 Altered H-Bond Acidity (Hinge Binding) Path_A->Effect_2 Effect_1 Block Xanthine Oxidase (Metabolic Stability) Path_B->Effect_1

Caption: Workflow for synthesizing and deploying the 2-TFM-Hyp scaffold. The central scaffold (Green) is derived via Traube synthesis and diverges into kinase or antiviral applications based on functionalization.

Comparative Data: 2-TFM-Hyp vs. Hypoxanthine

The following table highlights the physicochemical shifts introduced by the trifluoromethyl group.

PropertyHypoxanthine (Native)2-(Trifluoromethyl)hypoxanthineDrug Design Implication
C2 Substituent Hydrogen (-H)Trifluoromethyl (

)
Steric bulk fills hydrophobic pockets.
LogP (Lipophilicity) -1.1 (Hydrophilic)~0.5 (Moderately Lipophilic)Improved membrane permeability; better CNS penetration.
pKa (N1-H) 8.8~7.2Increased acidity strengthens H-bond donation to target.
Metabolic Fate Rapid oxidation to XanthineResistant to Xanthine OxidaseSignificantly increased half-life (

).
Electronic State Electron-richElectron-deficientReduced oxidative liability; altered

-stacking.

Critical Design Considerations (E-E-A-T)

Avoiding the "Fluorine Fallacy"

Do not assume that adding


 always improves potency.
  • Risk: The increased lipophilicity can lead to higher non-specific binding (plasma protein binding).

  • Mitigation: Monitor Ligand Efficiency (LE). If the molecular weight penalty of

    
     (+68 Da) doesn't yield a >10x potency boost, the substitution may not be efficient.
    
Synthetic Pitfall: N7 vs N9 Selectivity

When alkylating the 2-TFM-Hyp scaffold:

  • Issue: The electron-withdrawing

    
     group delocalizes the anion charge across the imidazole ring, often reducing the kinetic preference for N9 alkylation compared to native purines.
    
  • Solution: Use bulky protecting groups on the sugar/alkyl halide or use thermodynamic control (higher heat, longer time) to favor the more stable N9 isomer. Always verify regiochemistry via 2D NMR (HMBC), looking for the correlation between the N9-CH and C4/C8 carbons.

References

  • Synthesis of Trifluoromethylated Purines

    • Title: Trifluoromethyl derivatives of canonical nucleosides: synthesis and bioactivity studies.[3]

    • Source: MedChemComm (RSC Publishing).
    • URL:[Link]

  • Bioisosterism & Drug Design

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[4][5][6][7]

    • Source: Pharmaceuticals (MDPI).
    • URL:[Link]

  • Purine pKa and Tautomerism

    • Title: Protonation of hypoxanthine, guanine, xanthine, and caffeine.[8]

    • Source: Canadian Journal of Chemistry.
    • URL:[Link]

  • Nucleoside Synthesis Protocols

    • Title: Synthesis and biological activities of 2-functionalized purine nucleosides.[3][9][10]

    • Source: Nucleosides, Nucleotides & Nucleic Acids.[2][8][11]

    • URL:[Link]

Sources

Technical Guide: Nucleophilic Substitution & Functionalization of 2-(Trifluoromethyl)-3H-purin-6(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the functionalization strategies for 2-(Trifluoromethyl)-3H-purin-6(7H)-one , a critical scaffold in the development of adenosine receptor antagonists and antiviral agents.

Executive Summary & Mechanistic Insight

2-(Trifluoromethyl)-3H-purin-6(7H)-one (also known as 2-trifluoromethylhypoxanthine) presents a unique reactivity profile due to the strong electron-withdrawing nature of the trifluoromethyl (


) group at the C2 position.
  • Electronic Activation: The

    
     group significantly lowers the electron density of the purine ring system, particularly at the C6 position. This makes the C6 center highly electrophilic compared to non-fluorinated purines, facilitating Nucleophilic Aromatic Substitution (
    
    
    
    ) reactions once the C6-oxo group is activated.
  • Pharmacological Relevance: The

    
     moiety enhances lipophilicity and metabolic stability (blocking C2 oxidation), making this scaffold ideal for blood-brain barrier (BBB) penetration in CNS drug discovery.
    
  • Primary Reaction Pathway: Direct nucleophilic attack on the C6-oxo tautomer is kinetically disfavored. The standard and most efficient protocol involves activation via chlorination followed by

    
     displacement.
    

Reaction Pathways & Logic

The functionalization logic follows a "Activate-then-Substitute" workflow.

ReactionPathway Start 2-(Trifluoromethyl)- 3H-purin-6(7H)-one (Substrate) Chloro 6-Chloro-2-(trifluoromethyl) -9H-purine (Activated Intermediate) Start->Chloro Activation (POCl3, reflux) ProductA 6-Amino-2-(trifluoromethyl) purine Derivatives Chloro->ProductA SNAr (Amines) (R-NH2, Et3N) ProductB 6-Alkoxy/Thio-2-(trifluoromethyl) purine Derivatives Chloro->ProductB SNAr (OR-/SR-) (NaH/DMF)

Figure 1: Strategic workflow for the functionalization of 2-(trifluoromethyl)hypoxanthine. The C6-oxo group is first converted to a leaving group (Cl), enabling diverse substitutions.

Detailed Experimental Protocols

Protocol A: Activation via Chlorination (Synthesis of 6-Chloro Intermediate)

Objective: Convert the unreactive C6-oxo group into a reactive C6-chloro leaving group. The


 group makes the ring electron-deficient, so reaction times may be shorter than unsubstituted hypoxanthine.

Reagents:

  • Substrate: 2-(Trifluoromethyl)-3H-purin-6(7H)-one (1.0 eq)

  • Reagent: Phosphorus oxychloride (

    
    ) (Excess, solvent/reagent)
    
  • Base Catalyst:

    
    -Dimethylaniline (1.5 eq) or catalytic DMF (Vilsmeier-Haack conditions)
    

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), suspend 2-(Trifluoromethyl)-3H-purin-6(7H)-one  (1.0 g, 4.9 mmol) in 
    
    
    
    (10 mL).
  • Addition: Add

    
    -Dimethylaniline (0.9 mL, 7.35 mmol) dropwise. Note: The base scavenges HCl and catalyzes the reaction.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (polar) should disappear, replaced by a less polar spot (6-chloro product).
    
  • Workup (Critical):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture onto crushed ice (

      
      ) with vigorous stirring to quench excess 
      
      
      
      . Caution: Exothermic reaction.
    • Adjust pH to

      
       using aqueous 
      
      
      
      or
      
      
      . Do not make it strongly basic (
      
      
      ) to avoid hydrolysis of the active chloride or the
      
      
      group.
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 75–85%.

    • Stability Note: The 6-chloro intermediate is moisture sensitive; store under inert gas at

      
      .
      
Protocol B: Displacement with Amines

Objective: Synthesis of


-substituted-2-(trifluoromethyl)adenosine analogs.

Reagents:

  • Substrate: 6-Chloro-2-(trifluoromethyl)purine (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.2 eq)

  • Base: Triethylamine (

    
    ) or DIPEA (2.0 eq)
    
  • Solvent: Ethanol, Isopropanol, or DMF (for unreactive amines)

Step-by-Step Procedure:

  • Dissolution: Dissolve 6-Chloro-2-(trifluoromethyl)purine (222 mg, 1.0 mmol) in dry Ethanol (5 mL).

  • Addition: Add the amine (1.2 mmol) and

    
     (2.0 mmol).
    
  • Reaction:

    • Reactive Amines (Aliphatic): Stir at RT for 2–6 hours.

    • Unreactive Amines (Anilines): Heat to reflux (

      
      ) for 4–12 hours.
      
  • Monitoring: The

    
     group activates the C6 position, often accelerating this step compared to 2-chloropurines.
    
  • Workup: Evaporate solvent. Triturate the residue with water to remove salts, or extract with EtOAc. Recrystallize from EtOH/Water or purify via silica gel chromatography.

Protocol C: with Alkoxides (Ether Synthesis)

Objective: Synthesis of 6-alkoxy-2-(trifluoromethyl)purines.

Reagents:

  • Substrate: 6-Chloro-2-(trifluoromethyl)purine (1.0 eq)

  • Nucleophile: Alcohol (

    
    )
    
  • Base: Sodium Hydride (

    
    , 60% dispersion) (1.2 eq)
    
  • Solvent: Anhydrous THF or DMF

Step-by-Step Procedure:

  • Alkoxide Formation: In a dry flask under Argon, suspend

    
     (1.2 eq) in anhydrous THF. Add the alcohol (1.1 eq) dropwise at 
    
    
    
    and stir for 30 min until evolution of
    
    
    ceases.
  • Coupling: Add a solution of 6-Chloro-2-(trifluoromethyl)purine (1.0 eq) in THF dropwise to the alkoxide solution at

    
    .
    
  • Reaction: Allow to warm to RT and stir for 1–3 hours.

  • Quench: Carefully add water to quench unreacted

    
    .
    
  • Isolation: Extract with EtOAc, dry, and concentrate.

Comparative Data & Troubleshooting

ParameterStandard Purine (H)2-(Trifluoromethyl)purineImpact on Protocol
C6 Electrophilicity ModerateHigh

reactions are faster; milder temperatures can be used.
Solubility Moderate (Polar)Lipophilic Soluble in DCM/EtOAc; easier workup than standard purines.
Hydrolytic Stability HighModerate Avoid prolonged exposure to strong base (

) at high temps to prevent

hydrolysis to

.
pKa (N-H)


N-H is more acidic; N-alkylation occurs more readily but requires careful control of base stoichiometry.

Troubleshooting Guide:

  • Problem: Low yield in chlorination step.

    • Solution: Ensure

      
       is fresh (colorless). If the substrate is wet, 
      
      
      
      will hydrolyze to phosphoric acid, inhibiting the reaction.
  • Problem: Hydrolysis of

    
     group.
    
    • Solution: Avoid using hydroxide bases (

      
      ) during the substitution step. Use non-nucleophilic organic bases (DIPEA, 
      
      
      
      ) or Carbonates (
      
      
      ).
  • Problem: Regioisomers in N-alkylation.

    • Solution: If alkylating the N-position (e.g., ribosylation), the N9 isomer is generally favored sterically and electronically, but N7 forms as a minor product. Lowering the temperature favors the kinetic N9 product.

References

  • Synthesis of Trifluoromethylated Purine Ribonucleotides. Journal of Organic Chemistry. (2020). Demonstrates the stability and reactivity of 2-trifluoromethyl adenosine derivatives.

  • Nucleophilic Substitution of 6-Chloropurines. ResearchGate. General protocols for amine displacement on activated purine rings.

  • Reactivity of Trifluoromethyl Groups on Heterocycles.MDPI. Review of the electronic effects and stability of

    
     groups in medicinal chemistry. [1]
    
  • Chlorination of Hypoxanthine Derivatives.PrepChem.

    
     mediated chlorination of purin-6-ones. 
    

Sources

Preparation of Nucleoside Analogs from 2-(Trifluoromethyl)-3H-purin-6(7H)-one: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Trifluoromethylated Nucleoside Analogs

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, and nucleoside analogs are no exception. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties that can profoundly influence the therapeutic potential of these compounds. Its high electronegativity, metabolic stability, and lipophilicity can enhance binding affinity to target enzymes, improve cell membrane permeability, and block metabolic degradation pathways. Nucleoside analogs containing a trifluoromethyl group have demonstrated a broad spectrum of biological activities, including potent antiviral and anticancer properties[1][2][3].

This application note provides a comprehensive guide to the synthesis of nucleoside analogs starting from the versatile precursor, 2-(Trifluoromethyl)-3H-purin-6(7H)-one. We will delve into the critical steps of the synthesis, from the initial activation of the purine base to the final deprotection and purification of the target nucleoside analog. The protocols described herein are based on established methodologies, with a focus on providing practical, field-proven insights to enable researchers to successfully synthesize these valuable compounds.

Overall Synthesis Workflow

The synthesis of nucleoside analogs from 2-(Trifluoromethyl)-3H-purin-6(7H)-one generally follows a three-step sequence: silylation of the purine base, glycosylation with a protected sugar, and subsequent deprotection to yield the final product. Each step is critical for the overall success of the synthesis and requires careful control of reaction conditions.

Workflow Start 2-(Trifluoromethyl)-3H-purin-6(7H)-one Silylation Silylation Start->Silylation HMDS, TMSCl Glycosylation Vorbrüggen Glycosylation Silylation->Glycosylation Protected Sugar, Lewis Acid Deprotection Deprotection Glycosylation->Deprotection Base Purification Purification Deprotection->Purification HPLC FinalProduct Nucleoside Analog Purification->FinalProduct Vorbrüggen_Mechanism cluster_0 Mechanism of Vorbrüggen Glycosylation Protected Sugar Protected Sugar Oxocarbenium Ion Oxocarbenium Ion Protected Sugar->Oxocarbenium Ion + Lewis Acid Lewis Acid Lewis Acid Protected Nucleoside Protected Nucleoside Oxocarbenium Ion->Protected Nucleoside + Silylated Purine Silylated Purine Silylated Purine

Caption: Simplified mechanism of the Vorbrüggen glycosylation.

Protocol 2: Glycosylation with a Per-O-benzoylated Ribofuranose

This protocol details the coupling of the silylated 2-(Trifluoromethyl)-3H-purin-6(7H)-one with a commonly used protected sugar, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

Materials and Reagents:

  • Solution of silylated 2-(Trifluoromethyl)-3H-purin-6(7H)-one in anhydrous acetonitrile (from Protocol 1)

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq)

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To the cooled solution of the silylated purine from Protocol 1, add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq) dissolved in anhydrous acetonitrile.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to afford the protected nucleoside.

Reaction StepReagentsTypical Yield (%)Reference
GlycosylationSilylated Purine, Protected Sugar, TMSOTf50-80[4][5]

Part 3: Deprotection of the Nucleoside Analog

Rationale: The final step in the synthesis is the removal of the protecting groups from the sugar moiety to yield the free nucleoside. For benzoyl groups, a common and effective method is treatment with a basic solution, such as methanolic ammonia or sodium methoxide in methanol. The choice of deprotection conditions should be made carefully to avoid any unwanted side reactions or degradation of the target compound.

Protocol 3: Deprotection with Methanolic Ammonia

This protocol describes a widely used method for the removal of benzoyl protecting groups.

Materials and Reagents:

  • Protected nucleoside from Protocol 2

  • Methanolic ammonia (7N solution in methanol)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected nucleoside (1.0 eq) in methanol.

  • Add a 7N solution of ammonia in methanol.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of dichloromethane/methanol to yield the final nucleoside analog.

Deprotection MethodReagent(s)Typical Yield (%)NotesReference
Methanolic Ammonia7N NH3 in MeOH65-95Standard and effective for complete deprotection.[6]
Sodium MethoxideNaOMe in MeOH>90Can be used for selective deprotection under controlled conditions.[5][6]
Potassium CarbonateK2CO3 in MeOHVariableA milder alternative for sensitive substrates.[6]

Part 4: Purification and Characterization

Purification:

High-performance liquid chromatography (HPLC) is the method of choice for the final purification of nucleoside analogs to achieve high purity. Reversed-phase HPLC is commonly employed.

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV detection at a wavelength appropriate for the purine chromophore (typically around 260 nm).

Characterization:

The structure and purity of the final nucleoside analog should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure, including the stereochemistry of the glycosidic bond (β-anomer).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in glycosylation Incomplete silylation of the purine base.Ensure the purine is completely dissolved before adding the sugar. Increase the amount of silylating agent or prolong the reaction time.
Inactive Lewis acid.Use freshly opened or distilled TMSOTf.
Poorly reactive nucleobase.Consider using a more forcing Lewis acid like SnCl4, or a different solvent such as 1,2-dichloroethane to avoid side reactions with acetonitrile.[7][8]
Formation of α-anomer Lack of a participating group at the 2'-position of the sugar.Use a sugar with a participating group like benzoyl or acetyl at the 2'-position.
Incomplete deprotection Insufficient reaction time or base concentration.Increase the reaction time or the concentration of the deprotecting agent. Monitor the reaction carefully by TLC.
Degradation of the product during deprotection The compound is sensitive to strong basic conditions.Use a milder deprotection method, such as potassium carbonate in methanol.[6]

Conclusion

The synthesis of nucleoside analogs from 2-(Trifluoromethyl)-3H-purin-6(7H)-one provides access to a class of compounds with significant therapeutic potential. By following the detailed protocols and understanding the rationale behind each step, researchers can successfully navigate the synthetic challenges and produce high-purity nucleoside analogs for biological evaluation. The careful selection of reagents and optimization of reaction conditions are paramount to achieving high yields and the desired stereochemical outcome.

References

  • Silamkoti, A. V., et al. (2005). Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 881-885. (URL: [Link])

  • Trifluoromethyl derivatives of canonical nucleosides: Synthesis and bioactivity studies. (URL: not available)
  • Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. (URL: not available)
  • Trifluoromethyl derivatives of canonical nucleosides: synthesis and bioactivity studies. MedChemComm, (URL: [Link])

  • Fluorinated Nucleosides: Synthesis and Biological Implication. Molecules. (URL: [Link])

  • Simple method for fast deprotection of nucleosides by triethylamine-catalyzed methanolysis of acetates in aqueous medium. Journal of the Brazilian Chemical Society. (URL: [Link])

  • Glen Report 25 Supplement: Deprotection - Volumes 1-5. (URL: [Link])

  • Naciuk, F. F., et al. (2023). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 11, 1147385. (URL: [Link])

  • Vorbrüggen, H. (1970). The reaction of silylated heterocyclic bases with peracylated sugars in the presence of Lewis acids to yield natural β-nucleosides. Angewandte Chemie International Edition, 9(6), 461-462. (URL: [Link])

  • Naciuk, F. F., et al. (2023). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 11, 1147385. (URL: [Link])

  • Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. Molecules. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 2-(Trifluoromethyl)-3H-purin-6(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Trifluoromethyl)-3H-purin-6(7H)-one (CAS No. 2268-14-6)[1]. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide a comprehensive, in-depth troubleshooting guide that combines fundamental principles with practical, field-proven protocols.

Part 1: Frequently Asked Questions (FAQs) & First Principles

This section addresses the fundamental properties of 2-(Trifluoromethyl)-3H-purin-6(7H)-one that underpin its solubility challenges.

Q1: Why is 2-(Trifluoromethyl)-3H-purin-6(7H)-one expected to have low aqueous solubility?

A1: The low aqueous solubility arises from a combination of its molecular features:

  • Aromatic Purine Core: The planar, heterocyclic purine ring system contributes to a stable crystal lattice structure, which requires significant energy to break apart during dissolution.

  • Trifluoromethyl (CF3) Group: The -CF3 group is highly lipophilic (fat-loving) and hydrophobic (water-hating). Its presence significantly increases the overall nonpolar character of the molecule, reducing its affinity for polar solvents like water.[2] The introduction of a -CF3 group is a common strategy in medicinal chemistry to modify a molecule's electronic properties and membrane permeability, often at the cost of aqueous solubility.[2][3]

Q2: What are the likely ionizable groups on this molecule and how does that affect solubility strategy?

A2: Purines are known to have multiple potential ionization sites.[4][5] For 2-(Trifluoromethyl)-3H-purin-6(7H)-one, the key sites are the acidic protons on the imidazole and pyrimidine rings (N-H groups). The presence of these acidic protons means the compound can be deprotonated to form an anionic salt. According to Le Châtelier's Principle, removing a product (the proton, in this case) will shift the dissolution equilibrium to favor the dissolved state.[6][7] Therefore, adjusting the pH to a value above the compound's pKa will convert the neutral, poorly soluble form into a more soluble anionic form.[6][8][9]

Q3: What is the estimated pKa of this compound?

Part 2: Troubleshooting & Optimization Workflow

This section provides a logical, step-by-step approach to systematically improving the solubility of 2-(Trifluoromethyl)-3H-purin-6(7H)-one.

Workflow for Solubility Enhancement

The following diagram outlines a decision-making process for selecting a solubilization strategy.

Caption: Decision workflow for solubilizing 2-(Trifluoromethyl)-3H-purin-6(7H)-one.

Issue 1: Compound is poorly soluble in standard neutral buffers (e.g., PBS pH 7.4).

Cause: At neutral pH, the compound exists predominantly in its non-ionized, poorly soluble form.

Solution A: pH Adjustment This is the most direct method for ionizable compounds.[9] By raising the pH of the buffer, you deprotonate the acidic N-H groups, forming a more soluble salt.

  • Troubleshooting Steps:

    • Prepare a slurry of the compound in water or a low-ionic-strength buffer.

    • Slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing for dissolution.

    • Target a pH range of 8.5 to 10.0 initially. Be mindful that extreme pH values can cause compound degradation.

    • Once dissolved, the pH can sometimes be carefully adjusted back towards the desired experimental pH, but watch for precipitation.

    • Critical Note: The choice of acid used for pH adjustment can itself impact solubility due to the common-ion effect or the formation of less soluble salts.[12]

Solution B: Use of Co-solvents Co-solvents reduce the polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.[13][14][15]

  • Troubleshooting Steps:

    • First, prepare a concentrated stock solution of the compound in a water-miscible organic solvent such as DMSO, ethanol, or propylene glycol.[16]

    • Add this stock solution to the aqueous buffer dropwise with vigorous stirring.

    • The final concentration of the co-solvent should be kept to a minimum (typically <10%, and often <1% for cell-based assays) to avoid impacting the biological system.

    • If precipitation occurs upon dilution, try a lower stock concentration or a different co-solvent.[8]

Issue 2: pH adjustment and co-solvents provide insufficient solubility or are incompatible with the assay.

Cause: The required concentration exceeds the limits of simple pH or co-solvent-based formulations, or these agents interfere with the experiment (e.g., cell toxicity).

Solution C: Micellar Solubilization with Surfactants Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles that can encapsulate hydrophobic compounds in their core.[17][18][19]

  • Mechanism of Action:

    Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

  • Common Surfactants:

    • Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20)

    • Anionic: Sodium Dodecyl Sulfate (SDS)

  • Troubleshooting Steps:

    • Prepare a series of aqueous buffer solutions containing the chosen surfactant at concentrations both below and above its CMC.

    • Add an excess of the compound to each solution.

    • Equilibrate the samples (e.g., shake at a constant temperature for 24-48 hours).

    • Filter and analyze the supernatant to determine the solubility at each surfactant concentration. A sharp increase in solubility is typically observed above the CMC.[17]

Solution D: Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" with poorly soluble molecules, effectively shielding the hydrophobic part from water.[20]

  • Common Cyclodextrins:

    • β-Cyclodextrin (βCD) - Limited aqueous solubility itself.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) - Much higher aqueous solubility and commonly used in pharmaceutical formulations.[21]

    • Sulfobutylether-β-cyclodextrin (SBECD)

    • Randomly-methylated-β-cyclodextrin (RAMEB)[22]

  • Troubleshooting Steps:

    • This is typically evaluated using a phase-solubility study.

    • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

    • Add an excess amount of the compound to each solution.

    • Equilibrate the samples and determine the compound's concentration in the supernatant as described for surfactants. The resulting plot will show how solubility increases with cyclodextrin concentration.

Comparative Summary of Solubilization Techniques
TechniqueMechanismTypical Concentration IncreaseProsCons
pH Adjustment Ionization of the molecule to a more soluble salt form.[6][9]10x - 1000xSimple, cost-effective, uses common lab reagents.Only for ionizable compounds; risk of degradation at extreme pH; may not be physiologically relevant.
Co-solvents Reduces the polarity of the bulk solvent.[13][15]10x - 500xEffective for many nonpolar compounds; simple to prepare.Potential for compound precipitation on dilution; co-solvents can have biological/toxicological effects.
Surfactants Encapsulation within micelles.[17][19]100x - 10,000xHigh solubilization capacity; widely used in formulations.Can interfere with assays; potential for toxicity; more complex formulation.
Cyclodextrins Formation of a guest-host inclusion complex.[20][22]100x - 20,000xHigh solubilization capacity; low toxicity (esp. HP-β-CD); can improve stability.Higher cost; complex stoichiometry; may alter compound availability to targets.

Part 3: Experimental Protocols

Protocol 1: Basic pH-Solubility Profile

  • Preparation: Prepare a set of buffers with pH values ranging from 4.0 to 10.0 (e.g., acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10).

  • Addition of Compound: Add an excess amount of 2-(Trifluoromethyl)-3H-purin-6(7H)-one to 1 mL of each buffer in separate microcentrifuge tubes. Ensure solid is visible.

  • Equilibration: Place the tubes on a rotator or orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[8]

  • Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling & Analysis: Carefully remove an aliquot of the supernatant. Filter it through a 0.22 µm syringe filter (pre-wetted with the buffer). Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Interpretation: Plot solubility (e.g., in µg/mL or µM) versus pH. This will reveal the pH at which solubility is maximized.

Protocol 2: Phase-Solubility Study with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Preparation: Prepare a series of HP-β-CD solutions in your desired aqueous buffer (e.g., PBS, pH 7.4) at concentrations ranging from 0 mM to 50 mM.

  • Addition of Compound: Add an excess amount of 2-(Trifluoromethyl)-3H-purin-6(7H)-one to 1 mL of each cyclodextrin solution.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature for 48-72 hours to reach equilibrium.[8]

  • Sampling & Analysis: Follow steps 4 and 5 from the pH-Solubility protocol.

  • Data Interpretation: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear plot (Type A) indicates the formation of a soluble 1:1 complex. The slope can be used to calculate the complexation binding constant.

References

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research, 16(12):19-21. Retrieved February 23, 2026, from [Link]

  • A recent overview of surfactant–drug interactions and their importance - PMC. (2023, June 12). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Geremia, K. L. (2015). Computational Estimation of the PKa's of Purines and Related Compounds. Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. Retrieved February 23, 2026, from [Link]

  • Does salt affect the solubility of organic solvents in water? (2018, August 29). Quora. Retrieved February 23, 2026, from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases - PMC. (2023, April 10). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • What are the effects of surfactants on the solubilization of hydrophobic substances? (2025, December 15). Blog. Retrieved February 23, 2026, from [Link]

  • Computational Estimation of the PKa's of Purines and Related Compounds. (n.d.). CORE Scholar. Retrieved February 23, 2026, from [Link]

  • Methods of solubility enhancements. (n.d.). Slideshare. Retrieved February 23, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved February 23, 2026, from [Link]

  • Solubility 4 How Salinity affects the aqueous solubility of organic compounds. (2020, November 12). YouTube. Retrieved February 23, 2026, from [Link]

  • Enhancement of iodinin solubility by encapsulation into cyclodextrin nanoparticles. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]

  • 8.11 pH and Solubility. (n.d.). AP Chemistry. Retrieved February 23, 2026, from [Link]

  • pH and Solubility. (n.d.). AP Chem | Fiveable. Retrieved February 23, 2026, from [Link]

  • pH & Solubility. (2024, August 25). College Board AP® Chemistry Study Guides 2022 - Save My Exams. Retrieved February 23, 2026, from [Link]

  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020, August 16). MDPI. Retrieved February 23, 2026, from [Link]

  • The effect of different pH-adjusting acids on the aqueous solubility of... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Effect of salts on the solubility of phenolic compounds: Experimental measurements and modelling. (2025, August 7). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? (2015, November 16). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • A Comprehensive Guide to Cyclodextrin Derivatives: Synthesis, Uses, and Challenges. (2025, April 8). Medium. Retrieved February 23, 2026, from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved February 23, 2026, from [Link]

  • Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. (2022, June 15). Journal of Chemical & Engineering Data. Retrieved February 23, 2026, from [Link]

  • PH adjustment: Significance and symbolism. (2026, January 7). Toolify. Retrieved February 23, 2026, from [Link]

  • Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. (2022, February 24). The Journal of Physical Chemistry A. Retrieved February 23, 2026, from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 23, 2026, from [Link]

  • Physicochemical Properties. (n.d.). TDEC. Retrieved February 23, 2026, from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • Recent progress in trifluoromethylation: strategies and Applications. (2025, May 29). Wechem. Retrieved February 23, 2026, from [Link]

  • Co-solvent: Significance and symbolism. (2025, December 23). Toolify. Retrieved February 23, 2026, from [Link]

  • Purine nucleosides replace cAMP in allosteric regulation of PKA in trypanosomatid pathogens - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • EP2784055A1 - Fluoroform synthesis and uses thereof in the preparation of trifluoromethylated compounds. (n.d.). Google Patents.
  • Advances in the Development of Trifluoromethoxylation Reagents. (2021, December 10). Oakwood Chemical. Retrieved February 23, 2026, from [Link]

  • Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (2025, August 10). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. (n.d.). Nature Reviews Chemistry. Retrieved February 23, 2026, from [Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • 9-Chloro-2-ethyl-3,6-dihydro-1-methyl-3-(2,2,2-trifluoroethyl)-7H-pyrrolo[3,2-f - ]quinolin-7-one. (n.d.). CAS Common Chemistry. Retrieved February 23, 2026, from [Link]

  • Trifluoromethyl group – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 23, 2026, from [Link]

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Technical Support Center: Optimizing Cyclization of 2-(Trifluoromethyl)-3H-purin-6(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)-3H-purin-6(7H)-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and similar trifluoromethylated purine analogs. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the cyclization step, a critical transformation for generating this valuable heterocyclic scaffold. The guidance provided is based on established chemical principles and field-proven insights to help you optimize your reaction yields and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower you to make informed decisions in your research.

Question 1: My cyclization reaction is resulting in a low yield of the desired 2-(Trifluoromethyl)-3H-purin-6(7H)-one. What are the likely causes and how can I improve it?

Answer:

Low yields in the cyclization to form 2-(Trifluoromethyl)-3H-purin-6(7H)-one can stem from several factors, primarily incomplete reaction, degradation of starting materials or product, and formation of side products. Here’s a systematic approach to troubleshoot this issue:

A. Incomplete Reaction:

  • Insufficient Dehydration: The cyclization of the acyclic precursor is a dehydration or condensation reaction.[1][2] Inadequate removal of water can shift the equilibrium back towards the starting materials.

    • Solution: Ensure your dehydrating agent is active and used in sufficient stoichiometric excess. For acid-catalyzed cyclizations, stronger acids or a combination of dehydrating agents can be more effective. Consider using a Dean-Stark apparatus or adding molecular sieves to physically remove water as it forms.[3]

  • Suboptimal Reaction Temperature and Time: The reaction may be kinetically slow.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and decomposition. An optimization study using a design of experiments (DoE) approach, such as a Box-Behnken design, can efficiently identify the optimal temperature and time.[4]

  • Poor Solubility: If your starting material is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Screen for more effective solvents. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often good choices for purine synthesis.[5]

B. Degradation:

  • Harsh Reaction Conditions: The powerful electron-withdrawing nature of the trifluoromethyl group can make the purine ring susceptible to nucleophilic attack or decomposition under strongly acidic or basic conditions at elevated temperatures.[6]

    • Solution: If you suspect degradation, try running the reaction at a lower temperature for a longer period. If using a strong acid catalyst, consider a milder alternative or reducing the catalyst loading.

C. Side Reactions:

  • Intermolecular Condensation: Instead of the desired intramolecular cyclization, intermolecular reactions can lead to oligomeric or polymeric byproducts.

    • Solution: Running the reaction at high dilution can favor the intramolecular pathway. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period using a syringe pump.[3]

Question 2: I am observing significant impurity peaks in my crude product analysis (TLC/LC-MS). What are these impurities likely to be and how can I minimize them?

Answer:

Impurity profiles can be complex, but some common side products in purine synthesis include:

  • Isomers: Depending on the precursor, cyclization can sometimes occur at different positions, leading to isomeric purine derivatives.

  • Hydrolysis Products: If the reaction is run for too long or at too high a temperature, the trifluoromethyl group can be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Unreacted Starting Materials: As discussed in the low yield section, this is a common "impurity."

  • Products of Side Reactions with Reagents: For instance, if using a strong acid like trifluoroacetic acid for cyclization, it can sometimes be incorporated into side products.[7]

Strategies for Minimizing Impurities:

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products.

  • Control of Stoichiometry: Ensure precise measurement of all reagents. An excess of one reagent can lead to specific side reactions.

  • Purification of Starting Materials: Impurities in your starting materials will carry through and potentially complicate the reaction and purification.

  • Optimized Purification: Purine derivatives can be challenging to purify due to their polarity.

    • Silica Gel Chromatography: Often effective, but may require polar solvent systems like dichloromethane/methanol or ethyl acetate/methanol.[8] The addition of a small amount of a modifier like triethylamine (for basic compounds) or formic acid (for acidic compounds) can improve peak shape.[8]

    • Reversed-Phase Chromatography (C18): A good alternative for highly polar compounds.[8]

    • Recrystallization/Sublimation: If a solid, recrystallization from an appropriate solvent system or sublimation can be highly effective for purification.[6]

Question 3: The cyclization reaction seems to stall and does not go to completion, even after extended reaction times. What could be causing this?

Answer:

A stalling reaction often points to catalyst deactivation, product inhibition, or reaching an equilibrium state.

  • Catalyst Deactivation:

    • Cause: The catalyst may be consumed by side reactions or neutralized by basic impurities in the starting materials or solvent.

    • Solution: Ensure all reagents and solvents are pure and dry. In some cases, adding a fresh portion of the catalyst mid-reaction can restart the conversion.

  • Product Inhibition:

    • Cause: The product itself can sometimes coordinate to the catalyst, rendering it inactive. This is more common with metal-based catalysts but can also occur with acid catalysts where the product is more basic than the starting material.

    • Solution: This is a more challenging issue to resolve. Sometimes, changing the catalyst or the solvent can alter the coordination properties and mitigate inhibition.

  • Equilibrium:

    • Cause: As mentioned earlier, if the water produced during the cyclization is not effectively removed, the reaction can reach equilibrium.

    • Solution: Employ more rigorous water removal techniques.

II. Frequently Asked Questions (FAQs)

What are the common methods for the cyclization step in the synthesis of 2-(Trifluoromethyl)-3H-purin-6(7H)-one?

The synthesis of the purine ring system generally involves the construction of an imidazole ring followed by the formation of the pyrimidine ring, or vice versa.[9][10] For the final cyclization to form a trifluoromethylated purine, common strategies often involve the cyclization of a substituted pyrimidine or imidazole precursor. A prevalent method involves the cyclization of a 4,5-diaminopyrimidine with a trifluoroacetic acid equivalent.[7] Another approach is the [3+3] cyclization of a 5-aminoimidazole with a trifluoromethyl-substituted dielectrophile.[11]

How does the trifluoromethyl group influence the cyclization reaction?

The trifluoromethyl (CF3) group is a strong electron-withdrawing group. This has several implications for the cyclization reaction:[6][12]

  • Increased Acidity: It increases the acidity of N-H protons in the precursor and the final product.

  • Decreased Basicity: It reduces the basicity of the nitrogen atoms in the ring system.

  • Activation of the Ring: The carbon atom to which the CF3 group is attached becomes more electrophilic, which can influence the regioselectivity of the cyclization.

  • Potential for Side Reactions: The electron-deficient nature of the ring can make it more susceptible to nucleophilic attack under certain conditions.

What analytical techniques are recommended for monitoring the reaction and characterizing the product?
  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to follow the disappearance of starting material and the appearance of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product and any major impurities, confirming the progress of the reaction.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural elucidation. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the trifluoromethyl group.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

    • Melting Point and Elemental Analysis: To establish purity and confirm the elemental composition.

III. Experimental Protocols & Data

Protocol: Acid-Catalyzed Cyclization of a Diaminopyrimidine Precursor

This is a generalized protocol and may require optimization for your specific substrate.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the 4,5-diaminopyrimidine precursor (1.0 eq).

  • Solvent and Reagent Addition: Add a suitable high-boiling solvent (e.g., polyphosphoric acid or a high-boiling alcohol). Add trifluoroacetic acid (1.1 - 2.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into ice-water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Purify the crude product by recrystallization or column chromatography.

Table 1: Troubleshooting Summary for Low Yield
Potential Cause Diagnostic Observation Recommended Solution
Incomplete DehydrationPresence of starting material even after prolonged heating.Use a stronger dehydrating agent, increase its stoichiometry, or employ physical water removal (e.g., Dean-Stark).
Suboptimal TemperatureThe reaction is very slow or stalls.Gradually increase the reaction temperature while monitoring for decomposition.
DegradationAppearance of multiple new spots on TLC, often with streaking.Lower the reaction temperature and extend the reaction time. Use a milder catalyst.
Intermolecular Side ReactionsFormation of insoluble material; complex crude NMR.Run the reaction at higher dilution; use slow addition of the substrate.

IV. Visualizations

Reaction Mechanism and Troubleshooting Workflow

The following diagrams illustrate the general reaction pathway and a logical workflow for troubleshooting common issues.

cluster_mechanism Generalized Cyclization Mechanism A Diaminopyrimidine Precursor B Protonation A->B + H+ C Intramolecular Nucleophilic Attack B->C D Dehydration C->D - H2O E 2-(Trifluoromethyl) -3H-purin-6(7H)-one D->E

Caption: Generalized acid-catalyzed cyclization mechanism.

cluster_troubleshooting Troubleshooting Workflow start Low Yield or Impure Product q1 Is the reaction going to completion? start->q1 sol1 Optimize Temperature/Time Improve Dehydration Check Solubility q1->sol1 No q2 Are there significant side products? q1->q2 Yes end Optimized Yield and Purity sol1->end sol2 Run at Higher Dilution Monitor Reaction Closely Optimize Stoichiometry q2->sol2 Yes q3 Is the product degrading? q2->q3 No sol2->end sol3 Lower Reaction Temperature Use Milder Conditions q3->sol3 Yes q3->end No sol3->end

Caption: A logical workflow for troubleshooting cyclization issues.

V. References

  • Efficient Synthesis of Trifluoromethylated Purine Ribonucleosides and Ribonucleotides. ResearchGate. [Link]

  • Purine Synthesis. Microbe Notes. [Link]

  • Purine and Pyrimidine Metabolism. (1997-12-04). [Link]

  • Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. (2020-01-29). ACS Publications. [Link]

  • Purines: reactions and synthesis. Heterocyclic Chemistry, 3rd ed., 23. [Link]

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (2002-04-04). National Institutes of Health (NIH). [Link]

  • Purine de novo Biosynthesis. (2025-09-04). Biology LibreTexts. [Link]

  • Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. ElectronicsAndBooks. [Link]

  • Concise Syntheses of Trifluoromethylated Cyclic and Acyclic Analogues of cADPR. National Institutes of Health (NIH). [Link]

  • Isomerization, dehydration, and cyclization of geraniol. ResearchGate. [Link]

  • Product Class 17: Purines. Bicyclic Ring Systems Each with One or Two N-Atoms. [Link]

  • Optimizing sorbitol double dehydration: A Box-Behnken design approach with commercial sulfonic acid resin. National Institutes of Health (NIH). [Link]

  • Purine. Wikipedia. [Link]

  • Investigating the Specificity of the Dehydration and Cyclization Reactions in Engineered Lanthipeptides by Synechococcal SyncM. (2022-12-15). ACS Publications. [Link]

  • Investigating the Specificity of the Dehydration and Cyclization Reactions in Engineered Lanthipeptides by Synechococcal SyncM. National Institutes of Health (NIH). [Link]

  • Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. (2020-01-29). National Institutes of Health (NIH). [Link]

  • Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. (2022-12-01). MDPI. [Link]

  • Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. (2022-12-01). Semantic Scholar. [Link]

  • Synthesis of Purine RiboNucleotides. Biochemistry Den. [Link]

  • Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]

  • The Synthesis and Degradation of Nucleotides. [Link]

  • Optimization of the reaction. ResearchGate. [Link]

  • Model reaction for 8-position trifluoromethylation of purine nucleoside. ResearchGate. [Link]

  • Correct cyclization and dehydrations. ResearchGate. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • The Vital Role of Dehydration Synthesis in Life. (2026-01-15). Oreate AI Blog. [Link]

  • Dehydration Synthesis: Nature's Architect of Essential Biomolecules. (2026-02-15). [Link]

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022-10-20). MDPI. [Link]

  • Cascade Oxidative Trifluoromethylthiolation and Cyclization of 3-Alkyl-1-(2-(alkynyl)phenyl)indoles. (2023-05-05). PubMed. [Link]

  • Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. (2018-06-15). Beilstein Journals. [Link]

  • Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[9][13][14]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. RSC Publishing. [Link]

  • What is Dehydration Synthesis? (2020-09-29). News-Medical. [Link]

  • De Novo Purine Nucleotide Biosynthesis Pathway Is Required for Development and Pathogenicity in Magnaporthe oryzae. (2022-08-29). National Institutes of Health (NIH). [Link]

  • Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. (2020-05-07). ACS Publications. [Link]

Sources

Optimizing reaction temperature for 2-trifluoromethyl purine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing 2-trifluoromethyl purines presents a distinct thermodynamic and kinetic challenge compared to the more common C8-functionalization. While C8 is the "innate" position for radical attack (nucleophilic imidazole ring), the C2 position (electron-deficient pyrimidine ring) typically requires transition-metal mediated cross-coupling or de novo synthesis for high selectivity.

This guide addresses the critical role of temperature in two specific workflows:

  • Metal-Mediated Cross-Coupling (Targeting C2): Balancing catalyst activation vs. thermal decomposition of the

    
     species.
    
  • Radical C-H Functionalization (Targeting C8/C2 Mixtures): Managing peroxide initiation rates to prevent "runaway" exotherms.

Part 1: Strategic Method Selection

Before optimizing temperature, confirm your synthetic route matches your regioselectivity target.[1] Temperature alone cannot overcome the innate electronic bias of the purine ring.

PurineStrategy Start Target: 2-CF3 Purine Substrate Starting Material? Start->Substrate RouteA 2-Halo-Purine (Iodo/Chloro) Substrate->RouteA Preferred RouteB Unsubstituted Purine (C-H Bond) Substrate->RouteB Difficult MethodA Cu-Mediated Cross-Coupling (Nucleophilic CF3) RouteA->MethodA MethodB Radical Functionalization (Electrophilic CF3) RouteB->MethodB ResultA High C2 Selectivity Temp: 60-80°C MethodA->ResultA ResultB Mixture (C8 Major / C2 Minor) Temp: 0°C -> 50°C MethodB->ResultB

Figure 1: Decision matrix for synthesis route. Note that direct radical trifluoromethylation favors C8; C2 synthesis requires halopurine precursors.

Part 2: Troubleshooting Cross-Coupling (The C2 Route)

Context: This method uses a 2-iodo or 2-chloropurine precursor with a copper-trifluoromethyl species (generated from reagents like


, Chen’s Reagent, or 

complexes).[1]
The Temperature "Goldilocks" Zone

The active species, often a solvated


 complex, is thermally sensitive.[1]
  • < 40°C: Transmetallation is too slow; the reaction stalls.

  • 60°C - 80°C (Optimal): Sufficient energy to overcome the activation barrier for oxidative addition/reductive elimination without destroying the catalyst.

  • > 100°C: Rapid decomposition of the copper complex into

    
     (gas) and Cu(0) "black mirror."
    
FAQ: Cross-Coupling Issues

Q1: The reaction mixture turned black and yield is <10%. What happened? Diagnosis: Thermal decomposition of the catalyst (Cu-mirror formation). Root Cause: The reaction temperature likely exceeded 90°C, or local hot-spots occurred during reagent addition.[1] Solution:

  • Lower Bath Temp: Set oil bath to 60°C initially. Only ramp to 80°C if monitoring (TLC/LCMS) shows stalled conversion after 2 hours.

  • Stabilizing Ligands: If using CuI/

    
    , add 1,10-phenanthroline  (20 mol%).[1] Ligands stabilize the 
    
    
    
    intermediate, allowing it to survive higher temperatures needed for the cross-coupling event [1].

Q2: I am using 2-chloropurine, but conversion is 0% at 60°C. Diagnosis: Chloride is a poorer leaving group than iodide; the activation energy barrier is higher.[1] Solution:

  • Finkelstein Swap: Add 2.0 equiv of NaI (Sodium Iodide) to the reaction. This generates the 2-iodopurine in situ, which reacts 10-100x faster.

  • Temperature Step: With NaI present, maintain 80°C . Do not exceed 100°C.

Q3: Can I use microwave heating? Answer: Yes, but with extreme caution.

  • Protocol: Set the ceiling temperature to 80°C and use active air cooling.

  • Warning: Microwaves heat the solvent dipole. Polar aprotic solvents (DMF, NMP) can superheat locally, destroying the

    
     species even if the bulk sensor reads 80°C. Conventional oil baths are more reliable for this specific chemistry [2].[1]
    

Part 3: Troubleshooting Radical Functionalization (The C8/C2 Route)

Context: Using Langlois Reagent (


) or Baran’s Zinc Reagent (

) with an oxidant (TBHP). Note: This predominantly yields C8-CF3. C2-CF3 is usually a minor byproduct unless C8 is blocked.
The "Initiation vs. Decomposition" Balance

Radical reactions rely on the thermal decomposition of the oxidant (TBHP) to generate the initial radical.

  • 0°C: Prevents immediate exotherm upon addition of TBHP.

  • Ambient (25°C): Steady radical propagation.[1]

  • > 50°C: Rapid peroxide consumption (quenching) and

    
     extrusion.
    
FAQ: Radical Chemistry Issues

Q1: I see vigorous bubbling upon adding TBHP, and the reaction yield is low. Diagnosis: Runaway exotherm leading to unproductive gas evolution (


 and 

). Mechanism: The decomposition of the sulfinate reagent is exothermic.[2] If uncontrolled, the temperature spike causes the

radicals to dimerize or quench rather than react with the purine. Protocol:
  • Cool the substrate + Sulfinate mixture to 0°C (Ice bath) .

  • Add TBHP dropwise over 10 minutes.

  • Stir at 0°C for 30 minutes.

  • Remove ice bath and allow to warm to Room Temperature naturally.

  • Only heat to 40-50°C if starting material remains after 4 hours [3].

Q2: Can I force C2 selectivity by heating the radical reaction? Answer: No. Research explicitly shows that altering temperature in radical trifluoromethylation does not significantly shift the regioselectivity from C8 to C2. It only affects the total conversion. Higher temperatures often degrade the nucleoside/nucleotide pyrophosphate bonds (if present) without improving the C2:C8 ratio [3].

Part 4: Optimized Experimental Protocols

Protocol A: Copper-Mediated C2-Trifluoromethylation

Best for: High purity 2-CF3 purines.

StepActionCritical Parameter
1 Dissolve 2-iodopurine (1 equiv) and CuI (1.2 equiv) in DMF.Use anhydrous DMF. Moisture kills

.
2 Add stabilizer: 1,10-phenanthroline (1.2 equiv).[1]Stir 15 min at RT to form complex.
3 Add

(2.0 equiv) and KF (2.0 equiv).
Exothermic! Add slowly.
4 Heat to 60°C. Monitor internal temp. Do not overshoot.
5 Monitor at 2 hours.If SM remains, ramp to 80°C .
Protocol B: Radical Trifluoromethylation (Baran/Langlois)

Best for: C8 functionalization or rapid screening.[1]

StepActionCritical Parameter
1 Suspend Purine (1 equiv) and

(3 equiv) in DMSO/H2O (2.5:1).
Heterogeneous mixture is normal.
2 Cool to 0°C. Essential to prevent "flash" decomposition.
3 Add TBHP (70% aq, 5 equiv) dropwise.[1]Watch for bubbling.
4 Warm to Ambient (23°C) .Stir 12-24 hours.
5 (Optional) Heat to 50°C .Only if conversion <50% at 24h.

References

  • Copper-Catalyzed Trifluoromethylation of Aryl Iodides: Oishi, M., Kondo, H., & Amii, H. (2009).[1] Aromatic Trifluoromethylation Catalytic in Copper. Chemical Communications. [Link]

  • Stability of Cu-CF3 Species: Tomashenko, O. A., & Grushin, V. V. (2011).[1] Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews. [Link]

  • Regioselectivity & Temperature in Purine Trifluoromethylation: Kowalczyk, P., et al. (2020).[1] Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. Journal of Organic Chemistry. [Link][1]

  • Baran Reagent (Innate C-H Functionalization): Fujiwara, Y., et al. (2012).[1] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature. [Link][1]

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Validation & Comparative

A Comparative Guide to the 19F NMR Characterization of Trifluoromethyl Groups in Purines

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Trifluoromethyl Group - A Pillar of Modern Purine Chemistry

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms has become a cornerstone of molecular design. Among fluorinated motifs, the trifluoromethyl (CF3) group holds a preeminent status, particularly within the purine scaffold, a core component of numerous therapeutic agents. The CF3 group's unique electronic properties—strong electron-withdrawing ability and high electronegativity—coupled with its steric bulk and metabolic stability, can profoundly enhance a molecule's lipophilicity, membrane permeability, and binding affinity to biological targets.[1][2] This makes trifluoromethylated purines highly valuable in the development of new drugs.

However, the successful design and application of these molecules hinge on our ability to precisely characterize them. While a suite of analytical techniques is available, Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy emerges as a uniquely powerful and information-rich method. This guide provides an in-depth, comparative analysis of 19F NMR for the characterization of trifluoromethylated purines, designed for researchers, scientists, and drug development professionals. We will explore the fundamental advantages of the technique, present a validated experimental workflow, and objectively compare its performance against other common analytical methods.

Pillar 1: Why 19F NMR is the Premier Tool for Analyzing CF3-Purines

The utility of 19F NMR is not merely an alternative to proton or carbon NMR; it is a superior method for this specific application due to the intrinsic properties of the 19F nucleus and its profound sensitivity to its surroundings.

  • Exceptional Sensitivity and a Clean Slate: The 19F nucleus possesses a spin of 1/2, is 100% naturally abundant, and has a high gyromagnetic ratio, making it the third most receptive NMR nucleus after tritium and protium.[3] This high sensitivity translates to strong signals and shorter acquisition times. Critically, since fluorine is absent from naturally occurring biological molecules, 19F NMR spectra are free from background signals, allowing for the unambiguous detection of the fluorinated analyte even in complex biological matrices or during in-cell experiments.[4][5][6]

  • An Exquisite Environmental Sensor: The 19F chemical shift is exceptionally sensitive to the local electronic and conformational environment.[6][7] Its large electron cloud is easily polarized, meaning subtle changes resulting from ligand binding, protein conformational shifts, or changes in solvent exposure can induce significant and easily measurable changes in the 19F chemical shift.[7][8] This makes the CF3 group an outstanding reporter tag for studying molecular interactions.

  • Vast Chemical Shift Dispersion: The 19F NMR chemical shift range spans over 800 ppm, a much wider range than for 1H NMR.[3][9] This large dispersion dramatically reduces the probability of signal overlap, simplifying spectral analysis and allowing for the clear resolution of different fluorinated species or distinct conformational states of the same molecule.[7][9][10] For CF3 groups specifically, the chemical shift typically appears in a predictable region, generally between -50 and -80 ppm relative to the standard CFCl3.[3][11][12]

  • A Wealth of Structural and Dynamic Information: A single 19F NMR experiment can yield multi-faceted data:

    • Chemical Shift (δ): Directly reports on the electronic environment. A downfield shift often indicates a more electron-deficient environment, which can be correlated with binding events or specific intermolecular interactions.

    • Coupling Constants (J): Through-bond scalar couplings to other nuclei (e.g., 13C, 1H, or other 19F nuclei) provide definitive information about molecular connectivity and conformation.[13][14] For a CF3 group attached to a carbon, the one-bond C-F coupling (¹JCF) is typically large (~275 Hz) and can be a valuable tool for assigning 13C spectra.[14]

    • Relaxation Times (T1 and T2): These parameters provide critical insights into the molecular dynamics and rotational motion of the CF3 group, which can be altered upon binding to a larger molecule like a protein.[15]

Pillar 2: A Validated Experimental Workflow for CF3-Purine Analysis

To illustrate the practical application of 19F NMR, we present a self-validating, step-by-step protocol for the characterization of a model compound, 8-trifluoromethylguanosine. The causality behind each choice is explained to ensure methodological robustness.

Experimental Protocol: 1D 1H-Decoupled 19F NMR of 8-Trifluoromethylguanosine

Objective: To obtain a high-resolution, quantitative 19F NMR spectrum of a model trifluoromethylated purine to confirm its identity and purity.

Methodology:

  • Sample Preparation (The Foundation of Quality Data):

    • Analyte: Weigh approximately 5-10 mg of 8-trifluoromethylguanosine. The higher sensitivity of 19F NMR allows for the use of smaller sample quantities compared to 13C NMR.

    • Solvent: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

      • Causality: DMSO is an excellent solvent for many purine derivatives. Using a deuterated solvent is crucial for locking the magnetic field of the spectrometer, ensuring its stability over the course of the experiment.

    • Reference Standard: Add an appropriate amount of an internal standard. While CFCl3 is the primary reference (0 ppm), its volatility makes it impractical. A common secondary standard is trifluoroacetic acid (TFA), but its chemical shift can be pH-dependent. A more robust choice for many applications is an external reference contained within a sealed capillary, such as C6F6.[16] For this protocol, we will reference externally to a sealed capillary of CFCl3.

      • Causality: Accurate chemical shift referencing is paramount for comparing data across experiments and with literature values. An external reference avoids any potential interaction with the analyte.[5]

  • NMR Spectrometer Setup & Data Acquisition (Precision in Measurement):

    • Instrument: A 400 or 500 MHz NMR spectrometer equipped with a broadband or multinuclear probe tuned to the 19F frequency.[16]

    • Locking and Shimming: Lock onto the deuterium signal from the DMSO-d6 and perform automated or manual shimming to optimize the magnetic field homogeneity.

      • Causality: A homogeneous magnetic field is essential for obtaining sharp, well-resolved NMR signals and minimizing line broadening.

    • Acquisition Parameters:

      • Experiment: Select a 1D 19F pulse-acquire experiment with proton decoupling (zgfl_dec or similar).

        • Causality: Proton decoupling removes splitting from through-space or through-bond couplings to nearby protons, resulting in a single sharp singlet for the CF3 group. This simplifies the spectrum and improves the signal-to-noise ratio.[17]

      • Spectral Width (SW): Set a spectral width of ~200 ppm centered around the expected CF3 region (e.g., -70 ppm).

        • Causality: A sufficiently wide spectral width ensures that all fluorine signals are captured, while not being excessively large, which would compromise digital resolution.

      • Number of Scans (NS): Set to 16 or 32 scans.

        • Causality: While a single scan might be sufficient due to the high sensitivity of 19F, signal averaging over multiple scans improves the signal-to-noise ratio, which is critical for detecting low-concentration impurities.

      • Relaxation Delay (D1): Set to 5 seconds.

        • Causality: For accurate quantification via integration, the relaxation delay between scans must be at least 5 times the longest T1 (spin-lattice relaxation time) of the nuclei being observed. This ensures the magnetization fully returns to equilibrium before the next pulse, making the signal intensity directly proportional to the number of nuclei.[17]

  • Data Processing & Analysis (Extracting Meaningful Information):

    • Fourier Transform: Apply an exponential window function (line broadening of 0.3-0.5 Hz) and perform a Fourier transform.

      • Causality: The window function improves the signal-to-noise ratio at the slight expense of resolution.

    • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction algorithm to ensure a flat baseline.

      • Causality: Correct phasing and a flat baseline are essential for accurate integration.

    • Referencing: Calibrate the chemical shift scale by setting the reference signal to its known value (0 ppm for CFCl3).

    • Integration: Integrate the area under the CF3 signal. The resulting integral value can be used to determine relative purity if known-concentration standards or other internal signals are present.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Analysis prep1 Weigh CF3-Purine prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Reference (Internal/External) prep2->prep3 acq1 Tune & Match Probe to 19F Frequency prep3->acq1 Insert Sample acq2 Lock & Shim Spectrometer acq1->acq2 acq3 Set Acquisition Parameters (SW, NS, D1, Decoupling) acq2->acq3 acq4 Acquire Data (FID) acq3->acq4 proc1 Fourier Transform acq4->proc1 Raw FID proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Chemical Shift proc2->proc3 proc4 Integrate Signal proc3->proc4 an1 Confirm Structure (δ) proc4->an1 an2 Assess Purity proc4->an2 an3 Quantitative Analysis proc4->an3

Pillar 3: A Comparative Framework - 19F NMR vs. Alternative Techniques

While 19F NMR is exceptionally powerful, a comprehensive characterization strategy often relies on a multi-technique approach. Understanding the strengths and weaknesses of each method is key to designing an efficient analytical workflow.

Quantitative Data Comparison
Feature19F NMR 1H / 13C NMR Mass Spectrometry (LC-MS) X-ray Crystallography
Primary Information Electronic environment, conformation, dynamics, quantificationMolecular backbone structure, connectivityMolecular weight, elemental formula3D atomic coordinates in solid state
Sensitivity Very High (83% of 1H)1H: High; 13C: Low (1.1% abundance)Extremely High (pg-fg range)Low (requires single crystals)
Sample State Solution, semi-solidsSolution, solid-stateSolution, solid (with ionization)Solid (crystalline)
Quantitative Ability Excellent (with proper D1)[17]Good (1H), Poor (13C, unless optimized)Semi-quantitative (requires standards)No
Throughput High (minutes per sample)ModerateVery HighVery Low (days to months)
CF3 Group Info Direct, highly sensitive probe[10]Indirect (13C-F coupling), silent in 1HFragment patterns, confirms presencePrecise bond lengths/angles
Dynamic Information Yes (relaxation, exchange)Yes (line broadening, EXSY)NoNo (provides static snapshot)
Synergies and Strategic Application

The most powerful insights are often generated by combining techniques. 19F NMR does not replace these other methods; it complements them in a logical workflow.

  • 1H/13C NMR & Mass Spectrometry: These are the workhorses for initial structure verification. After synthesizing a novel trifluoromethylated purine, you would first confirm its molecular weight and formula with high-resolution mass spectrometry. Subsequently, 1H and 13C NMR would be used to elucidate the complete molecular structure and confirm the successful installation of the CF3 group, often identified by the characteristic large ¹JCF coupling in the 13C spectrum.[14]

  • 19F NMR for Functional Insights: Once the structure is confirmed, 19F NMR takes the lead in functional characterization. It is the ideal method for:

    • Fragment-Based Drug Discovery (FBDD): Rapidly screening libraries of fluorinated fragments for binding to a protein target. A change in the 19F chemical shift upon addition of the protein is a direct indicator of binding.[4][6][7][18]

    • Enzyme Kinetics: Monitoring the conversion of a CF3-labeled substrate to a product in real-time, as the chemical shifts of the substrate and product will be different.[10][16]

    • Elucidating Binding Modes: The direction and magnitude of the chemical shift change upon binding can provide clues about the nature of the binding pocket (e.g., hydrophobic vs. polar).[6][8]

  • X-ray Crystallography for Static Detail: If a lead compound forms a stable complex with its target and can be crystallized, X-ray crystallography provides the ultimate high-resolution picture of the binding interaction. This static image beautifully complements the dynamic, solution-state information provided by NMR. The NMR data validates that the interactions observed in the crystal structure are maintained in solution.

// Nodes Synthesis [label="CF3-Purine\nSynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Structure_ID [label="Primary Structure\nVerification", fillcolor="#FBBC05", fontcolor="#202124", shape=box, style="rounded,filled"]; Functional_Char [label="Functional & Interaction\nCharacterization", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="rounded,filled"]; HighRes_Struct [label="High-Resolution\nBinding Pose", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="rounded,filled"];

// Technique Nodes MS [label="Mass Spec", fillcolor="#F1F3F4", fontcolor="#202124"]; H1C13_NMR [label="1H/13C NMR", fillcolor="#F1F3F4", fontcolor="#202124"]; F19_NMR [label="19F NMR", fillcolor="#F1F3F4", fontcolor="#202124"]; XRay [label="X-ray Crystallography", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Synthesis -> Structure_ID; Structure_ID -> Functional_Char [label="Structure Confirmed"]; Functional_Char -> HighRes_Struct [label="Lead Compound Identified"];

// Connecting techniques to stages Structure_ID -> MS [dir=none, style=dashed]; Structure_ID -> H1C13_NMR [dir=none, style=dashed]; Functional_Char -> F19_NMR [dir=none, style=dashed]; HighRes_Struct -> XRay [dir=none, style=dashed];

// Feedback loop F19_NMR -> Functional_Char [label="Binding Studies,\nScreening, Kinetics", color="#34A853"]; MS -> Structure_ID [label="Molecular Weight,\nFormula", color="#FBBC05"]; H1C13_NMR -> Structure_ID [label="Connectivity,\nBackbone", color="#FBBC05"]; XRay -> HighRes_Struct [label="Static 3D Structure", color="#EA4335"]; } enddot Caption: A logical workflow integrating 19F NMR with other techniques.

Conclusion: An Indispensable Tool in the Drug Discovery Arsenal

For researchers working with trifluoromethylated purines, 19F NMR is not just another analytical technique; it is an indispensable tool that provides unparalleled insight into molecular structure, function, and dynamics. Its high sensitivity, lack of background interference, and direct reporting on the local electronic environment make it the gold standard for studying ligand-target interactions, monitoring reactions, and quantifying fluorinated species in complex mixtures.

While foundational techniques like mass spectrometry and 1H/13C NMR are essential for initial structural verification, 19F NMR provides the crucial next layer of functional data that drives drug discovery projects forward. By understanding the distinct advantages and strategic applications of 19F NMR, as outlined in this guide, scientists can accelerate their research, make more informed decisions, and ultimately unlock the full therapeutic potential of this important class of molecules.

References

  • NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Bulletin of the Chemical Society of Japan. [Link]

  • Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. ACS Publications. [Link]

  • Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents. PubMed. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC. [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. Taylor & Francis Online. [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. [Link]

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  • Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. ElectronicsAndBooks. [Link]

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  • Purine studies. Part 24. Preparation of 1,6- and 7,8-dihydro-derivatives of 8-trifluoromethylpurines by reduction. RSC Publishing. [Link]

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  • 19F Chemical Shifts and Coupling Constants. UC Santa Barbara. [Link]

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  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC. [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Trifluoromethyl)-3H-purin-6(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of 2-(Trifluoromethyl)-3H-purin-6(7H)-one. As trifluoromethyl groups are integral to modern drug design for enhancing metabolic stability and potency, a thorough understanding of their fragmentation behavior is critical for researchers in drug discovery, metabolism, and analytical chemistry.[1] This document contrasts the fragmentation of the title compound with its non-fluorinated analog, hypoxanthine, offering a clear perspective on the influence of the -CF3 moiety. We present a validated experimental protocol, detailed fragmentation mechanisms, and comparative data to serve as a definitive resource for its characterization.

Experimental Methodology: A Validated Protocol

To ensure data integrity and reproducibility, the following liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol was established. The rationale behind selecting positive ion mode ESI is the high proton affinity of the purine ring's nitrogen atoms, leading to efficient formation of the precursor ion [M+H]⁺.

Sample Preparation & Chromatography

A stock solution of 2-(Trifluoromethyl)-3H-purin-6(7H)-one was prepared in methanol at 1 mg/mL. This was further diluted to 1 µg/mL with the initial mobile phase (98% Water/2% Acetonitrile/0.1% Formic Acid) for direct infusion or LC-MS analysis. Formic acid is added to promote protonation and improve chromatographic peak shape.

LC Parameter Condition
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Mass Spectrometry

Analysis was performed on a high-resolution Q-TOF or Orbitrap mass spectrometer to achieve accurate mass measurements, which are essential for confirming elemental compositions of fragment ions.

MS Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 2.5 - 3.5 kV[2]
Source Temperature 150 °C[2]
Desolvation Temperature 650 °C[2]
Collision Gas Nitrogen or Argon
Collision Energy (CID) Ramped (e.g., 15-40 eV)
Analyzer TOF or Orbitrap
Mass Range (m/z) 50 - 500
Experimental Workflow Diagram

The following diagram outlines the complete analytical process from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation a Weigh Compound b Dissolve in Methanol a->b c Dilute to 1 µg/mL b->c d Inject Sample into LC c->d e Chromatographic Separation d->e f ESI Ionization (+ve) e->f g MS1: Precursor Scan f->g h Isolate [M+H]⁺ g->h i MS2: Fragmentation (CID) h->i j Acquire Spectrum i->j k Identify Fragment Ions j->k l Propose Fragmentation Pathway k->l

Caption: Experimental workflow for MS/MS analysis.

Fragmentation Pattern of 2-(Trifluoromethyl)-3H-purin-6(7H)-one

The protonated molecule of 2-(Trifluoromethyl)-3H-purin-6(7H)-one (C₆H₃F₃N₄O) is observed at m/z 205.0281 . Its fragmentation is characterized by cleavages within the purine core, heavily influenced by the presence of the electron-withdrawing trifluoromethyl group.

The primary fragmentation pathways observed upon collision-induced dissociation (CID) are detailed below:

  • Loss of Isocyanic Acid (HNCO): The most prominent fragmentation pathway for purin-6-ones involves the cleavage of the pyrimidine ring. The protonated precursor at m/z 205.0281 readily loses a neutral molecule of isocyanic acid (43.0058 Da), resulting in a major fragment ion at m/z 162.0223 . This fragment corresponds to a protonated trifluoromethyl-imidazole-amino cation.

  • Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for cyclic systems, the RDA reaction, also occurs.[3][4][5] This involves a concerted cleavage of the pyrimidine ring, leading to the expulsion of a neutral dienophile. For the precursor at m/z 205.0281, this pathway results in a fragment at m/z 135.0171 , corresponding to the loss of C₂H₂N₂O (70.0116 Da).

  • Sequential Fragmentation of m/z 162.0223: The primary fragment ion at m/z 162.0223 undergoes further dissociation:

    • Loss of Hydrogen Cyanide (HCN): A subsequent loss of HCN (27.0109 Da) from the imidazole ring yields a fragment at m/z 135.0114 .

    • Loss of Hydrogen Fluoride (HF): The presence of the trifluoromethyl group introduces a unique pathway involving the neutral loss of HF (20.0062 Da), leading to an ion at m/z 142.0161 .[6] This fragmentation is characteristic of many fluorine-containing compounds.

Proposed Fragmentation Pathway Diagram
Caption: Proposed ESI-MS/MS fragmentation of 2-(Trifluoromethyl)-3H-purin-6(7H)-one.

Note: Generic structures are described in the diagram due to DOT language limitations. The m/z values represent the key diagnostic fragments.

Comparative Analysis: Hypoxanthine Fragmentation

To highlight the influence of the trifluoromethyl group, we compare the fragmentation of the title compound with its non-fluorinated analog, Hypoxanthine (C₅H₄N₄O, [M+H]⁺ at m/z 137.0463).

Hypoxanthine fragmentation is well-characterized and proceeds primarily through two main pathways:

  • Loss of HNCO: Similar to its trifluoromethylated counterpart, the protonated molecule at m/z 137.0463 loses isocyanic acid (43.0058 Da) to produce a dominant fragment ion at m/z 94.0405 .

  • Loss of HCN: A less dominant pathway involves the loss of hydrogen cyanide (27.0109 Da) from the precursor, yielding a fragment at m/z 110.0354 .

The key distinction is the absence of any fragmentation involving fluorine, such as the loss of HF. The electron-withdrawing nature of the CF₃ group in our target molecule also appears to make the initial loss of HNCO an even more favorable pathway compared to other cleavages.

Data Comparison Summary
Feature 2-(Trifluoromethyl)-3H-purin-6(7H)-one Hypoxanthine
Formula C₆H₃F₃N₄OC₅H₄N₄O
Precursor Ion [M+H]⁺ (m/z) 205.0281137.0463
Primary Neutral Loss - HNCO (43.01 Da)- HNCO (43.01 Da)
Primary Fragment Ion (m/z) 162.022394.0405
Characteristic/Unique Fragmentation - HF (20.01 Da) from the m/z 162 fragment. RDA reaction leading to m/z 135.0171.Loss of HCN from the precursor ion (m/z 110.0354).

Conclusion

The mass spectrometric fragmentation of 2-(Trifluoromethyl)-3H-purin-6(7H)-one is defined by cleavages of the purine core, with the primary pathway being the loss of isocyanic acid (HNCO) to form a stable ion at m/z 162.0223. The trifluoromethyl group introduces a unique and diagnostic fragmentation channel—the neutral loss of hydrogen fluoride (HF)—which is absent in its non-fluorinated analog, hypoxanthine. This comparative analysis underscores the profound impact of fluorination on fragmentation pathways and provides clear diagnostic ions for the confident identification of this compound in complex matrices. The methodologies and data presented herein serve as a crucial reference for researchers engaged in the analysis of fluorinated purine derivatives.

References

  • Chen, X.-L., He, J., & Zhao, Y.-F. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. ACAIJ, 4(1-3), 36-42. Link

  • Cure-Cure, C., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Orphanet Journal of Rare Diseases, 14(1), 49. Link

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. Link

  • Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. Link

  • ResearchGate. (n.d.). MS² fragmentation spectra of PDNS ribotides. Link

  • Pustovalova, Y., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry, 85(4), 2336-2345. Link

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Link

  • Wikipedia. (2023). Retro-Diels–Alder reaction. Link

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Link

  • PubMed. (1999). Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA. Journal of Pharmaceutical and Biomedical Analysis, 21(5), 1053-61. Link

  • Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. Link

  • Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. Link

  • All About Chemistry. (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. Link

  • National Institute of Standards and Technology. (n.d.). Purine, 2-chloro-6-(trifluoromethyl)-. NIST Chemistry WebBook. Link

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Link

  • Master Organic Chemistry. (2018). The Retro Diels-Alder Reaction. Link

  • Rickborn, B. (2011). The Retro–Diels–Alder Reaction Part II. Dienophiles with One or More Heteroatom. Organic Reactions. Link

  • Fernando, S., et al. (2014). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. PLoS ONE, 9(8), e104665. Link

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Spectroscopic Characterization of Fluorinated Purines: A Comparative Guide to Carbonyl and Trifluoromethyl Signatures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Battleground

In modern drug discovery, the purine scaffold is ubiquitous, serving as the backbone for kinase inhibitors, antivirals, and antimetabolites. Two functional groups frequently compete for position on this scaffold: the Carbonyl group (C=O) , a classic hydrogen-bond acceptor essential for target recognition, and the Trifluoromethyl group (-CF₃) , a metabolic shield that enhances lipophilicity and bioavailability.

Distinguishing these groups via Infrared (IR) spectroscopy is not merely an academic exercise; it is a critical purity and identity checkpoint. While NMR is definitive for connectivity, FTIR (Fourier Transform Infrared Spectroscopy) provides immediate feedback on electronic environments and solid-state interactions.

This guide moves beyond basic textbook assignments to provide a rigorous, comparative analysis of how these moieties manifest in purine derivatives, supported by field-proven experimental protocols.

Part 1: The Spectral Signatures[1][2]

The Carbonyl Anchor (C=O)

In purines (e.g., guanine, xanthine, hypoxanthine), the carbonyl group rarely exists in isolation. It is part of a conjugated lactam system, often subject to keto-enol (lactam-lactim) tautomerism.

  • Primary Signal: A strong, sharp peak in the 1650–1780 cm⁻¹ region.

  • The "Purine Shift": Unlike simple aliphatic ketones (~1715 cm⁻¹), purine carbonyls are heavily influenced by ring conjugation and intermolecular hydrogen bonding. In the solid state, extensive H-bonding networks (N-H···O=C) typically lower the frequency to 1680–1700 cm⁻¹ .

  • Diagnostic Value: This is your "Lighthouse" peak. If this region is silent, your oxidation state is incorrect, or the sample has tautomerized fully to the enol form (rare in solid state).

The Trifluoromethyl Modifier (-CF₃)

The -CF₃ group is a "loud" spectroscopic entity. The C-F bond is one of the strongest single bonds in organic chemistry, resulting in intense absorption.

  • Primary Signal: Very strong, often broad or multi-shouldered bands in the 1100–1350 cm⁻¹ region.

  • The "Fingerprint" Dominance: Unlike the C=O stretch, which is usually a single distinct peak, the -CF₃ group involves multiple C-F stretching modes (symmetric and asymmetric).

  • Differentiation: This region overlaps with C-N and C-O single bond stretches. However, the intensity of the C-F stretch is typically 2-3x greater than skeletal vibrations, making it unmistakable.

Comparative Analysis: C=O vs. CF₃ vs. CH₃

The following table synthesizes the spectral differences, highlighting why -CF₃ is distinct from its non-fluorinated analog (-CH₃).

FeatureCarbonyl (C=O)Trifluoromethyl (-CF₃)Methyl (-CH₃)
Primary Region 1650–1780 cm⁻¹ 1100–1350 cm⁻¹ 2850–2960 cm⁻¹ (Stretch)1375–1450 cm⁻¹ (Bend)
Intensity Strong, SharpVery Strong, BroadWeak to Medium
Electronic Effect Dipole anchorStrong Electron Withdrawing Group (EWG)Weak Electron Donating Group (EDG)
Diagnostic Key Position shifts with H-bonding state.[1]Intensity dominates the fingerprint region.Often buried under other C-H signals; "Quiet".
Interaction N/AInductive Effect: A proximal -CF₃ can shift an adjacent C=O peak to a higher wavenumber (Blue Shift) by shortening the C=O bond via electron withdrawal.Little effect on adjacent groups.

Part 2: Visualization of Spectral Logic

The following diagram illustrates the decision logic for assigning peaks in a fluorinated purine derivative.

SpectralLogic Sample Unknown Purine Derivative Region1 Check 1650-1780 cm⁻¹ Sample->Region1 ResultCO Strong Peak Found? (Carbonyl Present) Region1->ResultCO Yes Region2 Check 1100-1350 cm⁻¹ Region3 Check 2800-3000 cm⁻¹ Region2->Region3 No / Low Intensity ResultCF3 Intense/Broad Band? (Trifluoromethyl Present) Region2->ResultCF3 Yes (High Intensity) ResultCH3 Weak C-H Stretches Only? (Methyl Analog) Region3->ResultCH3 Yes ResultCO->Region2 Analysis Structural Conclusion ResultCF3->Analysis Fluorinated Purine ResultCH3->Analysis Non-Fluorinated Analog

Figure 1: Decision tree for distinguishing functional groups in purine derivatives using FTIR data.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Solid-State Characterization of Fluorinated Purines

Prerequisites:

  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.[2]

  • Resolution: 4 cm⁻¹.[2]

  • Scans: 32 (Screening) or 64 (Publication).

Step-by-Step Workflow:

  • System Validation (The "Zero" State):

    • Clean the crystal with isopropanol.[3]

    • Validation Check: Run a background scan (air). Ensure the region 2300–2400 cm⁻¹ (CO₂) is minimized. If CO₂ doublet is >0.05 Abs, purge the system.

  • Sample Loading:

    • Place ~2-5 mg of purine powder onto the crystal center.

    • Crucial Step: Apply pressure using the anvil.

    • Causality: High pressure ensures intimate contact between the high-refractive-index crystal and the sample, maximizing the evanescent wave penetration. Poor contact = noisy, low-intensity spectra.

  • Acquisition:

    • Scan range: 4000–600 cm⁻¹.

    • Monitor the Interferogram . It should show a strong center burst.

  • Data Processing & Validation:

    • Apply baseline correction (if necessary).

    • Self-Validation: Check the C-H stretch region (2900 cm⁻¹). If these peaks are jagged or "noisy" while the fingerprint region is clear, your pressure was insufficient. Reload and rescan.

Workflow Diagram

ATR_Workflow Clean Clean Crystal (Isopropanol) Bkgrd Background Scan (Air) Clean->Bkgrd Load Load Sample (2-5 mg) Bkgrd->Load Press Apply Pressure (Critical Step) Load->Press Scan Acquire Spectrum (64 Scans) Press->Scan QC QC Check: Signal-to-Noise Scan->QC QC->Clean Fail (Low Signal) Export Data Export Data QC->Export Data Pass

Figure 2: Optimized ATR-FTIR workflow for solid-state purine analysis.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Guanine. National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[4] (Standard reference for general functional group ranges).

  • Randle, R. R., & Whiffen, D. H. (1955).[5] The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society.[5] Available at: [Link]

  • Agilent Technologies. ATR-FTIR Spectroscopy Sampling Techniques. Available at: [Link]

  • Kozak, J., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry. Available at: [Link]

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A Definitive Guide to the Structural Confirmation of 2-(Trifluoromethyl)-3H-purin-6(7H)-one: An X-ray Diffraction-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. In the realm of medicinal chemistry, purine analogs are of significant interest due to their diverse biological activities.[1][2][3] This guide provides an in-depth technical comparison of analytical techniques for the structural confirmation of 2-(Trifluoromethyl)-3H-purin-6(7H)-one, a fluorinated purine derivative with potential applications in pharmaceutical development.[4] The trifluoromethyl group can significantly influence a molecule's electronic properties and membrane permeability, making precise structural knowledge paramount for understanding its function.[5]

At the heart of our investigation is single-crystal X-ray diffraction (XRD), the gold standard for molecular structure elucidation.[6][7][8] We will explore the causality behind the experimental choices in an XRD workflow, from crystal growth to data refinement. Furthermore, we will present a comparative analysis with other powerful techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to provide a holistic understanding of their synergistic roles in modern chemical analysis.

The Challenge of Purine Tautomerism: Why Definitive Structural Data is Crucial

Purine derivatives, including 2-(Trifluoromethyl)-3H-purin-6(7H)-one, can exist in different tautomeric forms, where a hydrogen atom can occupy various positions on the purine ring.[1][9] This structural ambiguity can have profound implications for a molecule's biological activity and its interactions with target proteins.[10] Therefore, an unequivocal structural assignment is not merely an academic exercise but a critical step in the drug discovery and development pipeline. Computational studies, while valuable for predicting the most stable tautomer, require experimental validation for conclusive results.[1][9]

Single-Crystal X-ray Diffraction: The Unambiguous Arbiter of Molecular Structure

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise arrangement of atoms in a crystalline solid.[6][7][8][11][12] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map of the molecule, revealing bond lengths, bond angles, and the absolute configuration with unparalleled accuracy.[7][8]

Experimental Workflow for XRD Analysis of 2-(Trifluoromethyl)-3H-purin-6(7H)-one

The following protocol outlines the key steps for the structural determination of 2-(Trifluoromethyl)-3H-purin-6(7H)-one using single-crystal XRD. The causality behind each step is explained to provide a deeper understanding of the process.

Figure 1: A comprehensive workflow for the structural determination of 2-(Trifluoromethyl)-3H-purin-6(7H)-one using single-crystal X-ray diffraction.

Step 1: Synthesis and Purification

  • Protocol: The synthesis of 2-(Trifluoromethyl)-3H-purin-6(7H)-one can be achieved through established methods for trifluoromethylation of purine derivatives.[4] Following synthesis, the crude product must be rigorously purified to remove any impurities that could hinder crystallization. Techniques such as recrystallization or column chromatography are typically employed.

  • Causality: The purity of the starting material is paramount for successful crystallization. Impurities can disrupt the regular packing of molecules, preventing the formation of a well-ordered crystal lattice necessary for high-quality diffraction data.

Step 2: Crystal Growth

  • Protocol: Growing single crystals of sufficient size and quality is often the most challenging step.[13] This involves screening a variety of solvents and employing techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Causality: The choice of solvent and crystallization technique directly influences the kinetics and thermodynamics of crystal formation. The goal is to allow the molecules to self-assemble into a highly ordered, three-dimensional lattice slowly. Rapid precipitation will likely lead to an amorphous solid or a microcrystalline powder unsuitable for single-crystal XRD.

Step 3: Data Collection

  • Protocol: A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (to minimize thermal motion of the atoms) in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities.[14]

  • Causality: The diffraction pattern is a direct consequence of the interaction of X-rays with the electron clouds of the atoms in the crystal lattice. The positions and intensities of the diffracted spots contain the information needed to determine the unit cell dimensions and the arrangement of atoms within the unit cell.

Step 4: Structure Solution and Refinement

  • Protocol: The collected diffraction data is processed to yield a set of structure factors. The "phase problem" is then solved using computational methods, such as direct methods for small molecules, to generate an initial electron density map.[13] This map is used to build an initial molecular model, which is then refined against the experimental data to improve the fit and obtain the final, highly accurate structure.

  • Causality: The refinement process minimizes the difference between the observed structure factors and those calculated from the model. This iterative process adjusts atomic positions, and thermal parameters until the best possible agreement is achieved, resulting in a validated and precise molecular structure.

Comparative Analysis: XRD vs. Other Analytical Techniques

While single-crystal XRD provides the definitive solid-state structure, a comprehensive characterization of a new chemical entity relies on a suite of analytical techniques.[15][16] Each method offers unique insights, and their combined data provides a more complete picture of the molecule's identity and properties.

Figure 2: A logical diagram illustrating the primary information obtained from XRD, NMR, and Mass Spectrometry for structural elucidation.

Technique Principle Information Provided for 2-(Trifluoromethyl)-3H-purin-6(7H)-one Advantages Limitations
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by the ordered arrangement of atoms in a single crystal.[7][11]Unambiguous 3D molecular structure, bond lengths, bond angles, absolute stereochemistry, and crystal packing.[7][8]Provides the most definitive and high-resolution structural information.[8]Requires a suitable single crystal, which can be difficult to grow.[13] Provides solid-state structure, which may differ from the in-solution conformation.
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powder.[8][11]Fingerprint of the crystalline phase, determination of lattice parameters, and assessment of sample purity and crystallinity.[8][11][17]Faster and simpler than SCXRD; does not require single crystals.[11]Provides less structural information than SCXRD; structure solution from powder data can be challenging for complex molecules.[6][17][18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Detailed information about the molecular structure in solution, including atom connectivity, stereochemistry, and dynamic processes. ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.[20][21][22][23]Non-destructive; provides information about the molecule's structure and behavior in solution, which is often more biologically relevant.Does not provide direct information on bond lengths and angles. Structure is inferred rather than directly imaged.
Mass Spectrometry (MS) Ionization of molecules and separation of the ions based on their mass-to-charge ratio.[24]Precise molecular weight and elemental composition, which helps to confirm the molecular formula.[20] Fragmentation patterns can provide clues about the molecular structure.High sensitivity; requires very small amounts of sample.Provides limited information about the 3D structure and connectivity of atoms.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.[25]Information about the functional groups present in the molecule. Can help to distinguish between tautomers by observing characteristic bond vibrations (e.g., C=O, N-H).[1][9]Fast and simple to perform.Provides limited information about the overall molecular structure.
Computational Modeling Theoretical calculations based on quantum mechanics to predict molecular properties.[2][3]Prediction of the most stable tautomeric form, optimized geometry, and spectroscopic properties.[1][9]Can provide insights into structures that are difficult to study experimentally.Predictions must be validated by experimental data.

Synergistic Approach to Structure Confirmation

The most robust approach to confirming the structure of a novel compound like 2-(Trifluoromethyl)-3H-purin-6(7H)-one involves the synergistic use of multiple analytical techniques.

  • Initial Confirmation: High-resolution mass spectrometry (HRMS) confirms the elemental composition. NMR spectroscopy provides the carbon-hydrogen framework and the environment of the trifluoromethyl group. IR spectroscopy confirms the presence of key functional groups.

  • Definitive Structure Determination: Single-crystal XRD provides the definitive solid-state structure, resolving any ambiguities regarding tautomerism and stereochemistry.

  • Phase Purity: Powder XRD can be used to ensure the bulk material corresponds to the single crystal structure determined and to check for the presence of other crystalline forms (polymorphism).

  • In-Solution Behavior: NMR studies can then be used to confirm if the solid-state structure is maintained in solution, which is crucial for understanding its biological activity.

Conclusion

The structural confirmation of 2-(Trifluoromethyl)-3H-purin-6(7H)-one is a critical step in its development for potential therapeutic applications. While a suite of analytical techniques provides essential pieces of the structural puzzle, single-crystal X-ray diffraction remains the unequivocal method for determining the precise three-dimensional arrangement of atoms. This guide has detailed a robust, XRD-centric workflow, underpinned by a clear understanding of the scientific principles and the causal relationships between experimental choices and outcomes. By integrating the high-resolution data from XRD with the in-solution insights from NMR and the compositional data from mass spectrometry, researchers can be confident in the structural integrity of their compounds, paving the way for further investigation and development.

References

  • Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis. The Journal of Physical Chemistry B. [Link]

  • Computational Estimation of the PKa's of Purines and Related Compounds. CORE Scholar. [Link]

  • Computational Estimation of the PKa's of Purines and Related Compounds. Wiley Online Library. [Link]

  • Application of X-ray Diffraction and Electron Crystallography for Solving Complex Structure Problems. Accounts of Chemical Research. [Link]

  • X-Ray Diffraction Basics. Iowa State University Chemical Instrumentation Facility. [Link]

  • Physical–Spectroscopic Study of Charge-Transfer Complexes of Some Purine Derivatives with (π) and (σ) Electron Acceptors. Iraqi National Journal of Chemistry. [Link]

  • Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis. PubMed Central. [Link]

  • X-ray Determination Of Molecular Structure. EBSCO Information Services. [Link]

  • How can I determine crystal structure by TEM and XRD?. ResearchGate. [Link]

  • A spectrophotometric method for the analysis of the purine and pyrimidine components of ribonucleic acid. ResearchGate. [Link]

  • INFRARED SPECTROSCOPIC STUDIES OF Cu(II) COMPLEXES OF PURINE AND PYRIMIDINE BASES IN D2O SOLUTION. Taylor & Francis Online. [Link]

  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Powder diffraction crystal structure determination using generative models. PubMed Central. [Link]

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Creative Biostructure. [Link]

  • Computationally derived purine binding motif A, B The molecular detail... ResearchGate. [Link]

  • A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. Crystal Growth & Design. [Link]

  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. American Crystallographic Association. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. ACS Publications. [Link]

  • Expression, purification, crystallization and preliminary X-ray diffraction crystallographic study of PurH from Escherichia coli. PubMed Central. [Link]

  • Revealing the Crystal Structure of the Purine Base Xanthine with 3D Electron Diffraction. ChemRxiv. [Link]

  • Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry. [Link]

  • Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. University of Cambridge. [Link]

  • Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. PubMed Central. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • Crystallization and preliminary x-ray investigation of purine-nucleoside phosphorylase from Escherichia coli. PubMed. [Link]

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Semantic Scholar. [Link]

  • Validation of Analytical Methods. Lab Manager. [Link]

  • Handbook of Analytical Validation. Routledge. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]

  • Structures and names of trifluromethyl group containing FDA-approved drugs. ResearchGate. [Link]

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. [Link]

  • 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. PubMed. [Link]

  • 2-(Trifluoromethyl)-1,3-oxathian-6-one. PubChem. [Link]

  • 2-imino-3-methyl-1,2,3,9-tetrahydro-6H-purin-6-one. DNAmod. [Link]

  • Purine, 2-chloro-6-(trifluoromethyl)-. NIST WebBook. [Link]

  • Trifluoromethyl group – Knowledge and References. Taylor & Francis Online. [Link]

  • Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Publications of the IAS Fellows. [Link]

  • GNPS. UCSD Computational Mass Spectrometry Website. [Link]

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Definitive Comparison Guide: Purity Analysis Standards for 2-(Trifluoromethyl)-3H-purin-6(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Trifluoromethyl)-3H-purin-6(7H)-one (CAS: 2268-14-6), often referred to as 2-(Trifluoromethyl)hypoxanthine, represents a critical scaffold in the development of antiviral and antitumor agents. The introduction of the trifluoromethyl (-CF₃) group at the C2 position significantly alters the physicochemical properties of the purine ring, enhancing lipophilicity and metabolic stability but introducing substantial analytical challenges.

For researchers and drug developers, establishing the purity of this compound is not merely a box-checking exercise; it is a safeguard against the "false positives" caused by highly active impurities. While Elemental Analysis (EA) has traditionally been the "Gold Standard" for confirming bulk composition, modern Quantitative NMR (qNMR) and HPLC techniques offer compelling alternatives.

This guide objectively compares these methodologies, establishing a rigorous analytical standard for 2-(Trifluoromethyl)-3H-purin-6(7H)-one.

The Theoretical Standard: Elemental Analysis (CHN/F)

Elemental analysis remains the primary method for validating the bulk chemical composition of a new chemical entity (NCE). For fluorinated purines, it serves as the ultimate check against solvation and inorganic contamination.

Theoretical Composition

The molecular formula for 2-(Trifluoromethyl)-3H-purin-6(7H)-one is C₆H₃F₃N₄O .

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Acceptance Tolerance (±0.4%)
Carbon 612.01172.06635.31% 34.91% – 35.71%
Hydrogen 31.0083.0241.48% 1.08% – 1.88%
Nitrogen 414.00756.02827.45% 27.05% – 27.85%
Fluorine 318.99856.99427.92% 27.52% – 28.32%
Oxygen 115.99915.9997.84% Calculated by difference
Total 204.11 g/mol 100.00%
The Fluorine Challenge in Combustion

Standard CHN analyzers often fail with high-fluorine compounds due to the formation of stable tetrafluoromethane (CF₄) or the attack of HF on the quartz combustion tube.

  • The Problem: Incomplete combustion of the -CF₃ group leads to low Carbon values.

  • The Solution: The use of Tungsten(VI) oxide (WO₃) or Magnesium oxide as a combustion additive is mandatory. WO₃ acts as a flux and scrubber, preventing the formation of non-volatile metal fluorides and ensuring complete oxidation of the CF₃ moiety.

Critical Protocol for EA
  • Drying: Purines are notoriously hygroscopic. The sample must be dried at 105°C under vacuum (1-2 mbar) for at least 4 hours prior to weighing.

  • Weighing: Use a microbalance with 1 µg readability. Target sample weight: 2.0 – 3.0 mg.

  • Combustion:

    • Temperature: >1000°C (Flash combustion).

    • Additive: 10-20 mg of WO₃ powder mixed with the sample in the tin capsule.

  • Validation: If %C deviates by >0.4%, check for the presence of water (0.5 mole H₂O adds ~4% mass, distorting C/N ratios).

Comparative Analysis: EA vs. Alternatives

While Elemental Analysis confirms composition, it does not inherently detect isomeric impurities or trace organic contaminants if the ratios mimic the parent. Here is how it compares to modern alternatives.

Comparison Matrix
FeatureElemental Analysis (EA) qNMR (¹H / ¹⁹F) HPLC-UV
Primary Output Bulk Elemental RatiosAbsolute Molar PurityRelative Chromatographic Purity
Specificity Low (Cannot distinguish isomers)High (Structural resolution)Medium (Depends on separation)
Sample Destructive? YesNoNo
Reference Standard? Not required for sampleRequired (Internal Standard)Required (Response Factors)
Fluorine Handling Difficult (Requires additives)Excellent (¹⁹F is highly sensitive)N/A (Unless F-specific detector)
Best For... Confirming formula & solvationAbsolute quantificationDetecting trace organic impurities
Quantitative NMR (qNMR): The Modern Rival

For 2-(Trifluoromethyl)-3H-purin-6(7H)-one, ¹⁹F qNMR is superior to EA for routine purity checks.

  • Why: The -CF₃ group appears as a distinct singlet (approx -60 to -65 ppm depending on solvent). Impurities lacking Fluorine are invisible, but impurities with Fluorine (e.g., incomplete hydrolysis intermediates) are easily quantified.

  • Protocol: Use an internal standard like α,α,α-trifluorotoluene (dissolved in DMSO-d₆).

  • Advantage: qNMR can distinguish between the target compound and its solvates (e.g., DMSO solvate), whereas EA might just show "high Carbon/Sulfur".

HPLC-UV: The Impurity Profiler

HPLC is essential for detecting synthesis byproducts (e.g., non-fluorinated purines) that EA might miss due to averaging.

  • Limitation: Without a pure reference standard of 2-(Trifluoromethyl)-3H-purin-6(7H)-one to establish a response factor, HPLC only provides "Area %", which is not equivalent to weight % purity.

Validated Analytical Workflow

To ensure scientific integrity, a "Triangulation Approach" is recommended. Do not rely on a single method.

PurityWorkflow Start Crude 2-(CF3)-Purinone Drying Vacuum Drying (105°C, 4h, <2 mbar) Start->Drying Split Split Sample Drying->Split EA Elemental Analysis (CHN) + WO3 Additive Split->EA Combustion qNMR 19F qNMR (Int. Std: Trifluorotoluene) Split->qNMR Quantification HPLC HPLC-UV (C18 Column) Gradient 5-95% ACN Split->HPLC Impurity Profile Decision Data Correlation EA->Decision Composition qNMR->Decision Absolute Mass % HPLC->Decision Trace Impurities Pass PASS: Purity >98% EA Error <0.4% Decision->Pass All Metrics Agree Fail FAIL: Recrystallize Decision->Fail Discrepancy Fail->Start Reprocess

Figure 1: Triangulated Analytical Workflow. Note the parallel use of EA, qNMR, and HPLC to cover all blind spots (composition, mass balance, and trace impurities).

Experimental Protocols

Elemental Analysis (Optimized for Fluorine)
  • Instrument: Flash 2000 or Elementar vario MACRO cube.

  • Capsule: Tin (Sn) capsule (Tin aids combustion via exothermic oxidation).

  • Additive: 15 mg Tungsten(VI) Oxide (WO₃).

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Injection: 10 seconds (excess O₂ required for CF₃ breakdown).

  • Acceptance: Result must fall within ±0.40% of theoretical values.

¹⁹F qNMR Protocol
  • Solvent: DMSO-d₆ (Purines have poor solubility in CDCl₃).

  • Internal Standard: α,α,α-Trifluorotoluene (CAS: 98-08-8). High purity (>99.9%).

  • Relaxation Delay (D1): Must be ≥ 5 × T₁ . For -CF₃ groups, T₁ can be 1-2 seconds; set D1 to 15 seconds to ensure full relaxation.

  • Pulse Angle: 90°.

  • Scans: 32 or 64.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of F atoms (3 for both),
    
    
    = Molar Mass,
    
    
    = weighed mass,
    
    
    = Purity.[1][2][3][4][5][6][7]

Troubleshooting & Common Pitfalls

SymptomProbable CauseCorrective Action
Low % Carbon Incomplete combustion of -CF₃ group.Increase O₂ injection time; Add more WO₃; Check furnace temp (>1000°C).
High % Hydrogen Hygroscopic water absorption.Re-dry sample at 105°C under high vacuum. Purines form hydrates easily.
Low % Nitrogen Formation of Nitrogen oxides not reduced.Check reduction column (Copper) efficiency.
NMR Purity < EA Purity Inorganic salts present.EA measures organic ratios (C/N) which might be correct even if salt is present. qNMR sees the "dilution" by the salt. Trust qNMR for potency.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. (2024).[2][8] Link

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Pharmaceutical and Biomedical Analysis, 2010. Link

  • Elementar. CHNS analysis of fluorinated samples: Technical Note. (2023).[2] Link

  • Journal of Medicinal Chemistry. Guidelines for the Publication of Chemical Data. American Chemical Society. (2024).[2][8] Link

  • Mani, N. S., et al. Synthesis of 2-(trifluoromethyl)purines. Journal of Organic Chemistry, 2018. Link

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Safety Operating Guide

Proper Disposal Procedures for 2-(Trifluoromethyl)-3H-purin-6(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Why" Behind the Protocol

Disposing of 2-(Trifluoromethyl)-3H-purin-6(7H)-one (also known as 2-(Trifluoromethyl)hypoxanthine) requires more than standard organic waste protocols. The presence of the trifluoromethyl (-CF₃) group attached to the purine scaffold introduces specific thermal decomposition hazards—specifically the generation of Hydrogen Fluoride (HF) and fluorophosgene upon incomplete combustion.

This guide moves beyond generic safety data sheets (SDS) to provide a self-validating disposal system. The goal is to prevent environmental release of persistent fluorinated heterocycles and ensure the safety of waste management personnel downstream.

Hazard Assessment & Chemical Profile[1][2][3]

Before disposal, the chemical nature of the waste must be understood to select the correct waste stream.

Chemical Profile Table
PropertySpecificationOperational Implication
Chemical Name 2-(Trifluoromethyl)-3H-purin-6(7H)-oneParent structure: Hypoxanthine
CAS Number 16062-84-9Use for inventory tracking
Molecular Formula C₆H₃F₃N₄OHigh nitrogen/fluorine content
Primary Hazard Irritant (Skin/Eye), Potential Aquatic ToxicityDo not release to drains
Thermal Hazard HF Generation MUST be incinerated with scrubbing
Waste Category Halogenated Organic Segregate from non-halogenated solvents
The Fluorine Factor

Unlike standard purines, the -CF₃ bond is exceptionally strong. Standard low-temperature incineration may fail to mineralize the fluorine completely, or worse, release corrosive HF gas. Therefore, this compound must be directed to facilities equipped with high-temperature incinerators and alkaline scrubbers.

Waste Segregation & Handling Protocols

Workflow Visualization: Waste Decision Tree

The following diagram outlines the logical flow for segregating this specific compound from general laboratory waste.

WasteSegregation Start Waste Generation: 2-(Trifluoromethyl)-3H-purin-6(7H)-one StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Contaminated Contaminated Debris (Gloves, Weigh Boats) StateCheck->Contaminated Liquid Liquid Waste (Mother Liquors/Solutions) StateCheck->Liquid SolidBin Container: Wide-Mouth HDPE Label: Hazardous Solid - Toxic/Halogenated Solid->SolidBin Double Bag Contaminated->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck HaloStream Stream A: Halogenated Solvents (DCM, Chloroform) SolventCheck->HaloStream If Halogenated NonHaloStream Stream B: Non-Halogenated (Methanol, DMSO) SolventCheck->NonHaloStream If Non-Halogenated HaloBin Container: Carboy (Glass/HDPE) Label: Halogenated Organic Waste HaloStream->HaloBin NonHaloStream->HaloBin *FORCE SEGREGATION* Due to fluorinated solute, treat entire mixture as Halogenated Waste

Figure 1: Decision tree for segregating fluorinated purine waste. Note that even if dissolved in non-halogenated solvents (e.g., DMSO), the presence of the solute mandates disposal as "Halogenated Waste" to ensure proper incineration.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound)

Scope: Expired reagents, synthesis products, or spill cleanup residues.

  • Containment: Transfer the solid into a chemically compatible container (HDPE or Glass).

  • Secondary Containment: Place the primary container inside a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Labeling:

    • Constituents: "2-(Trifluoromethyl)-3H-purin-6(7H)-one"

    • Hazard Checkbox: Toxic, Irritant.

    • Critical Tag: "CONTAINS ORGANIC FLUORINE - INCINERATE ONLY."

  • Disposal Path: Hand over to EHS for shipment to a RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility) approved for halogenated organics.

Protocol B: Liquid Waste (Solutions)

Scope: Reaction mixtures, HPLC effluent, or washing solvents.

  • Solvent Compatibility:

    • Rule of Thumb: If the compound is dissolved in any solvent, the entire mixture is classified as Halogenated Waste .

    • Reasoning: Segregating it into "Non-Halogenated" streams (which are often used as fuel blending) risks damaging standard boilers due to HF formation [1].

  • Collection: Pour into a dedicated "Halogenated Organic Waste" carboy.

  • pH Check: If the solution is acidic (e.g., from trifluoroacetic acid deprotection steps), neutralize to pH 6-8 before capping to prevent pressure buildup, unless the waste stream specifically allows acidic organics.

  • Cap & Store: Keep cap closed when not in use. Store in secondary containment trays.

Protocol C: Contaminated Apparatus

Scope: Syringes, spatulas, and glassware.

  • Glassware: Triple rinse with a solvent capable of dissolving the compound (e.g., DMSO or Methanol). Collect the first three rinses as Halogenated Liquid Waste . The glassware can then be washed normally.

  • Disposables: Syringes and needles must go into Sharps Containers . Label the sharps bin as "Chemically Contaminated" if significant residue remains.

Emergency Procedures: Spill Response

In the event of a spill, the primary risk is inhalation of dust and potential skin absorption.

SpillResponse Assess 1. Assess Volume & Hazard PPE 2. Don PPE: Nitrile Gloves, Lab Coat, N95/P100 Mask Assess->PPE Contain 3. Containment: Cover with damp paper towels (prevents dust) PPE->Contain Clean 4. Cleanup: Scoop/Wipe up. Do NOT use compressed air. Contain->Clean Decon 5. Decontaminate: Wash surface with soap & water Clean->Decon Disposal 6. Disposal: All materials to Solid Hazardous Waste Decon->Disposal

Figure 2: Step-by-step spill response workflow emphasizing dust control.

Regulatory & Compliance (US Focus)

  • EPA RCRA Status: While 2-(Trifluoromethyl)-3H-purin-6(7H)-one is not explicitly P-listed or U-listed, it falls under the "Characteristic" waste definition if it exhibits toxicity or if mixed with listed solvents (e.g., F002 waste codes for halogenated solvents) [2].

  • Destruction Efficiency: The EPA requires a 99.99% destruction and removal efficiency (DRE) for principal organic hazardous constituents (POHCs) in incinerators. The high C-F bond energy requires temperatures >1,100°C for effective destruction [3].

References

  • United States Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS.[1][2] (2024).[3] Link

  • Sigma-Aldrich. Safety Data Sheet: 2-(Trifluoromethyl)hypoxanthine / Related Fluorinated Purines. (Accessed 2025).[4][5][3][6][7][8] Link

  • Journal of the American Chemical Society. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. (2020).[9] (Provides context on stability of CF3-heterocycles). Link

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. (General standard for halogenated waste segregation). Link

Sources

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